molecular formula C9H11BO5 B1418393 (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid CAS No. 957063-00-2

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Cat. No.: B1418393
CAS No.: 957063-00-2
M. Wt: 209.99 g/mol
InChI Key: PPRYMJXGSLSVJQ-UHFFFAOYSA-N
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Description

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYMJXGSLSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657309
Record name [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-00-2
Record name [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Technical-Guide-to-(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic-acid:-Synthesis,-Characterization,-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a versatile bifunctional organic compound increasingly recognized for its utility as a building block in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a methyl ester-containing ether linkage, makes it an ideal participant in palladium-catalyzed cross-coupling reactions while offering a site for subsequent chemical modification. This guide provides an in-depth overview of the compound's properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its primary applications, with a focus on the Suzuki-Miyaura coupling reaction. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical, field-tested insights.

Introduction and Significance

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial intermediates.[1] this compound, in particular, is a valuable reagent because it combines the reactivity of an arylboronic acid with the functionality of a methyl ester. This dual-functionality allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.[3][4]

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][5][6] This reaction's compatibility with a wide range of functional groups, including esters, has cemented the role of building blocks like this compound in drug discovery programs.[2] The ester group can serve as a handle for further derivatization or be hydrolyzed to the corresponding carboxylic acid, providing a crucial point for modulating a molecule's physicochemical properties, such as solubility and polarity.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The key identifiers and properties for this compound are summarized below.

Table 1: Core Properties and Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 957063-00-2[7]
Molecular Formula C₉H₁₁BO₅[7]
Molecular Weight 209.99 g/mol [7]
Appearance White to off-white solid-
Purity Typically ≥95%[3]
Storage Inert atmosphere, 2-8°C[7]

Note: Physical properties such as melting point and solubility can vary slightly depending on the supplier and purity.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxyphenylboronic acid. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Causality Behind Experimental Choices
  • Starting Material: 4-Hydroxyphenylboronic acid is chosen for its commercial availability and the reactivity of its phenolic hydroxyl group.

  • Alkylation Reaction: A Williamson ether synthesis is employed. Methyl bromoacetate is an effective and readily available alkylating agent.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing significant hydrolysis of the ester product under the reaction conditions.

  • Solvent: Acetone is an excellent solvent for this reaction as it dissolves the starting materials and is easily removed during workup.

  • Purification: The stability of boronic acids can be a concern. Purification often involves a careful aqueous workup and recrystallization. It is crucial to avoid strongly acidic or basic conditions that could promote protodeboronation or ester hydrolysis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.

  • Addition of Reagent: While stirring vigorously, add methyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the resulting solid from an ethyl acetate/hexane solvent system to yield pure this compound as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Protocol Start 1. Combine 4-Hydroxyphenylboronic Acid, K2CO3, Acetone Add_Reagent 2. Add Methyl Bromoacetate Start->Add_Reagent Stir Reflux 3. Reflux 4-6h (Monitor by TLC) Add_Reagent->Reflux Heat Workup 4. Filter & Concentrate Reflux->Workup Cool Purify 5. Aqueous Workup (EtOAc/NaHCO3) Workup->Purify Recrystallize 6. Recrystallize (EtOAc/Hexane) Purify->Recrystallize End Pure Product Recrystallize->End SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 [R²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The biaryl motif constructed via the Suzuki reaction is a privileged structure in medicinal chemistry. Boronic acids themselves have also been incorporated directly into drug molecules, such as the proteasome inhibitor Bortezomib (Velcade®). [1][8]Intermediates like this compound are therefore highly valuable. They enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, where the ester can be modified to fine-tune the properties of potential drug candidates. [2][9]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling is essential. This compound is an irritant.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. [7]Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reactivity.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11263-11283. [Link]

  • BoronPharm. (n.d.). This compound. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4945. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Vummaleti, S. V. C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2196-2205. [Link]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ChemBK. (2024). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [https://www.chembk.com/en/chem/[3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid]([Link] acid)

  • The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI). [Link]

Sources

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive overview of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, CAS Number 957063-00-2. It is a valuable bifunctional reagent in contemporary organic synthesis and medicinal chemistry. This document provides in-depth information on its chemical properties, synthesis, handling, and key applications, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and professionals in the field of drug development, emphasizing practical insights and established protocols to ensure experimental success.

Core Properties and Handling

A thorough understanding of the physicochemical properties and handling requirements of this compound is fundamental for its effective and safe utilization in a laboratory setting.

PropertyValue
CAS Number 957063-00-2
Molecular Formula C9H11BO5[1]
Molecular Weight 194.00 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMF and DMSO

Safe Handling and Storage:

Boronic acids, in general, are known irritants and may pose health risks with significant exposure.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[4][5]

For storage, the compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated at 2-8°C.[4][7] This is to prevent degradation, as boronic acids can be sensitive to moisture and air.[4]

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product.

Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Detailed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base, like potassium carbonate (K₂CO₃), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a potent nucleophile.

  • Alkylation: Slowly add methyl 2-bromoacetate to the reaction mixture. This step, a classic Williamson ether synthesis, forms the ether linkage.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup and Purification: Once the reaction is complete, the crude product is isolated through an aqueous workup and purified, typically by recrystallization, to yield the final product as a solid.

Quality Control:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] this compound is an excellent coupling partner in these reactions, primarily due to the reactivity of the boronic acid moiety.[9]

Reaction Mechanism Overview:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Field-Tested Suzuki-Miyaura Protocol:

This protocol provides a robust starting point for coupling this compound with an aryl halide.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and an aqueous solution.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After completion, the reaction is cooled, and the product is extracted and purified using column chromatography.

Post-Coupling Transformations: The Role of the Methyl Ester

The methyl ester group in this compound provides a synthetic handle for further molecular modifications after the Suzuki-Miyaura coupling.[10][11]

Ester Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., lithium hydroxide in a THF/water mixture). The resulting carboxylic acid can then be used in amide bond formation or other transformations.

Ester Reduction:

The ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).[12] This opens up further possibilities for derivatization.

Logical Workflow for Derivatization:

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki CoupledProduct Coupled Product (Ester) Suzuki->CoupledProduct Hydrolysis Ester Hydrolysis CoupledProduct->Hydrolysis Reduction Ester Reduction CoupledProduct->Reduction CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Alcohol Alcohol Derivative Reduction->Alcohol

Caption: Post-coupling derivatization pathways.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block in the development of novel pharmaceuticals and functional materials. The protocols and information provided in this guide are intended to equip researchers with the knowledge needed for the successful and safe application of this compound in their work.

References

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH. [Link]

  • Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]

  • BoronPharm. This compound. [Link]

  • Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid. [Link]

  • Acros Organics. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. [Link]

  • Chemistry LibreTexts. Functional Groups Names, Properties, and Reactions – Introductory Chemistry. [Link]

  • ChemSigma. 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid. [Link]

  • ResearchGate. Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. [Link]

  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • Oakwood Chemical. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]

  • PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. [Link]

  • Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • ChemBK. [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

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An In-depth Technical Guide to (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, a key building block in contemporary organic synthesis, has garnered significant attention for its versatile role in the construction of complex molecular architectures. With a molecular weight of 209.99 g/mol and the chemical formula C9H11BO5, this arylboronic acid derivative is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique structural features, including a boronic acid moiety for coupling and a methoxycarbonyl group that can be further manipulated, make it an invaluable tool in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its synthesis, detailed chemical and physical properties, and a thorough exploration of its applications, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of Arylboronic Acids in Synthesis

Arylboronic acids have emerged as indispensable reagents in modern organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations. Their ability to act as effective nucleophilic partners in cross-coupling reactions has revolutionized the way chemists approach the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of biologically active compounds. The subject of this guide, this compound (CAS Number: 957063-00-2), exemplifies the strategic design of a building block tailored for multi-step synthetic campaigns, offering both a reactive handle for scaffold construction and a functional group amenable to subsequent diversification.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 209.99 g/mol [1]
Chemical Formula C9H11BO5[1]
CAS Number 957063-00-2[1]
Appearance White to off-white solidCommercially available data
Purity Typically ≥95%[1]

The structural integrity of this molecule, featuring a phenyl ring substituted with a boronic acid group at the para position and a methoxy-2-oxoethoxy side chain, is crucial to its reactivity. The boronic acid group serves as the active site for transmetalation in palladium-catalyzed coupling reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a point for further chemical modification, such as amide bond formation.

Synthesis of this compound: A Methodological Overview

General Synthetic Workflow

The synthesis can be conceptually broken down into two primary stages:

  • Etherification: The formation of the phenoxyacetate moiety by reacting a suitable bromophenol with a haloacetate.

  • Borylation: The introduction of the boronic acid group onto the aromatic ring.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 4-Bromophenol C Methyl 2-(4-bromophenoxy)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Methyl bromoacetate B->C D Methyl 2-(4-bromophenoxy)acetate F This compound pinacol ester D->F Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) E Bis(pinacolato)diboron (B2pin2) E->F G This compound F->G Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard procedures for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of Methyl 2-(4-bromophenoxy)acetate

  • To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 2-(4-bromophenoxy)acetate.

Step 2: Synthesis of this compound

  • In a flame-dried Schlenk flask, combine methyl 2-(4-bromophenoxy)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude boronate ester.

  • The crude pinacol ester can then be hydrolyzed by treatment with an aqueous acid (e.g., HCl) to yield the final product, this compound, which can be purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical and materials science synthesis.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Ar-Pd(II)-X R'-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ar-Pd(II)-R' R'-Pd(II)-Ar(L2) Ar-Pd(II)-X->Ar-Pd(II)-R' Transmetalation Transmetalation->Ar-Pd(II)-R' Ar-Pd(II)-R'->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Product R'-Ar Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged structure in a multitude of approved drugs and clinical candidates. This compound provides a direct route to introduce a functionalized phenyl ring, which can serve as a key pharmacophoric element or a scaffold for further elaboration. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals that can participate in crucial hydrogen bonding interactions with biological targets.

For instance, in the synthesis of kinase inhibitors, the biaryl core often serves to position key binding motifs within the ATP-binding pocket of the enzyme. The use of this compound allows for the late-stage introduction of a functionalizable handle, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its utility in the reliable and efficient construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction, coupled with the presence of a modifiable ester functionality, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.

References

  • BoronPharm. This compound. [Link][1]

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(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Abstract

This compound is a valuable bifunctional organic building block, integrating a reactive boronic acid moiety with a phenyl ether framework bearing a methyl ester. This structure makes it a highly sought-after intermediate in medicinal chemistry and materials science, primarily for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization, underpinned by authoritative references.

Introduction and Strategic Overview

Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[1] Their stability, low toxicity, and exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as key intermediates.[2] The title compound, this compound, is particularly useful as it allows for the introduction of a functionalized phenoxy-ester group into complex molecules, a common motif in pharmacologically active compounds.

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections: the Carbon-Boron bond and the ether C-O bond. This leads to two logical forward-synthetic pathways:

  • Pathway A: Borylation of a Precursor Phenyl Ether. This route involves the synthesis of methyl 2-(4-halophenoxy)acetate followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group.

  • Pathway B: Etherification of a Boronic Acid Phenol. This approach begins with a commercially available phenol-substituted boronic acid, which is then alkylated to form the desired ether linkage.

While both routes are viable, this guide will focus on Pathway B due to its operational simplicity, use of readily available starting materials, and generally high yields. This pathway involves the protection of 4-hydroxyphenylboronic acid as a more stable and chromatographically manageable pinacol ester, followed by a Williamson ether synthesis, and concluding with the deprotection of the boronate ester to yield the final product.

Recommended Synthetic Pathway: Etherification of 4-Hydroxyphenylboronic Acid Pinacol Ester

This preferred pathway is a three-step sequence that prioritizes stability and ease of purification for the key intermediates. The boronic acid is temporarily masked as a pinacol ester, which prevents undesirable side reactions such as the formation of trimeric boroxines and facilitates purification by standard silica gel chromatography.[3]

Synthetic Pathway SM1 4-Hydroxyphenylboronic acid I1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Pinacol Ester Intermediate) SM1->I1 Step 1: Protection Toluene, Dean-Stark SM2 Pinacol SM2->I1 Step 1: Protection Toluene, Dean-Stark I2 Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (Protected Product) I1->I2 Step 2: Etherification K₂CO₃, Acetone, Reflux R1 Methyl Bromoacetate FP This compound (Final Product) I2->FP Step 3: Deprotection Acidic Hydrolysis

Caption: Overview of the three-step synthesis of the target compound.

Step 1: Protection of 4-Hydroxyphenylboronic Acid

The initial step involves the esterification of 4-hydroxyphenylboronic acid with pinacol. This reaction forms a five-membered cyclic boronate ester, which is significantly more stable and less polar than the free boronic acid. The use of a Dean-Stark apparatus to remove water azeotropically drives the reaction to completion.

Step 2: Williamson Ether Synthesis

With the boronic acid group protected, the phenolic hydroxyl group is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide. This nucleophile then displaces the bromide from methyl bromoacetate in a classic SN2 reaction. Acetone is a common solvent for this transformation due to its polarity and appropriate boiling point.

Step 3: Deprotection of the Pinacol Ester

The final step is the hydrolysis of the pinacol boronate ester to regenerate the free boronic acid. This is typically achieved under mild acidic conditions.[4] A biphasic workup can be employed to facilitate the removal of the resulting pinacol. Several methods exist for the deprotection of boronate esters, including transesterification or oxidative cleavage, but acidic hydrolysis is often sufficient and straightforward.[4][5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Intermediate I1)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can often be used directly in the next step without further purification. If necessary, purify by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (Intermediate I2)
  • To a round-bottom flask, add the crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 0.3 M).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve the purified pinacol ester (Intermediate I2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Once the reaction is complete, add ethyl acetate to the mixture.

  • Separate the organic layer. Wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid.

  • The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates must be confirmed through rigorous analytical characterization.

Table 1: Summary of Synthetic Pathway Data
StepStarting Material(s)Key ReagentsTypical YieldPurification Method
1 4-Hydroxyphenylboronic acid, PinacolToluene>95%Recrystallization (optional)
2 Intermediate I1Methyl Bromoacetate, K₂CO₃80-95%Silica Gel Chromatography
3 Intermediate I21 M HCl, THF>90%Recrystallization (optional)
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In ¹H NMR of the final product, one would expect to see characteristic signals for the aromatic protons (two doublets), the methylene protons of the ether linkage (a singlet), and the methyl ester protons (a singlet). The broad singlet for the B(OH)₂ protons is also characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and intermediates.[6] Reversed-phase HPLC is commonly employed, though analysis of boronic acids can sometimes require special conditions to prevent on-column degradation.[6]

Causality and Field-Proven Insights

Why Protect the Boronic Acid?

Free arylboronic acids have several drawbacks that can complicate synthetic sequences. They can undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines, complicating structural analysis and stoichiometry.[3] Furthermore, their high polarity makes purification by standard silica gel chromatography challenging.[7][8] Converting the boronic acid to a pinacol ester masks its reactivity, increases its stability, and renders it amenable to standard purification techniques.[3]

Choice of Base and Solvent in Etherification

Potassium carbonate is an ideal base for the Williamson ether synthesis in this context. It is strong enough to deprotonate the phenol but not so strong as to promote hydrolysis of the methyl ester or cleavage of the boronate ester. Cesium carbonate can be used to accelerate the reaction but is significantly more expensive. Acetone or DMF are suitable solvents; acetone is often preferred for its ease of removal during workup.

Challenges in Purification

While the pinacol ester intermediate is designed for easier purification, care must be taken. Prolonged exposure to silica gel can sometimes lead to hydrolysis of the boronate ester, especially if the silica is acidic or contains water.[8] It is advisable to perform chromatography relatively quickly. For the final product, purification can sometimes be achieved by a simple extraction and crystallization. If chromatography is required, it may be beneficial to use silica gel that has been pre-treated with a neutral or slightly basic buffer.[8] An alternative purification method involves treating the crude boronic acid with a base to form a salt, which can be isolated from neutral impurities by extraction, followed by re-acidification to recover the pure boronic acid.[9]

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving protection, etherification, and deprotection. This strategy leverages the stability and favorable purification profile of a pinacol boronate ester intermediate to ensure a high-yielding and robust process. The resulting compound is a versatile building block, poised for use in Suzuki-Miyaura cross-coupling reactions and other transformations central to the fields of drug discovery and materials science. This guide provides the necessary framework and technical detail for researchers to confidently execute this synthesis.

References

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An In-depth Technical Guide to the Stability and Storage of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a key building block in modern synthetic chemistry, valued for its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. As with many organoboron reagents, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the factors governing the stability of this reagent and outlines field-proven protocols for its proper storage and handling to ensure its long-term viability in research and development settings.

Core Chemical Stability: Understanding the Vulnerabilities of the C-B Bond

Boronic acids, while generally more robust than many other organometallic reagents, are susceptible to several degradation pathways. The stability of this compound is governed by the inherent reactivity of the boronic acid moiety, influenced by its specific aryl substituent. Most boronic acids are stable to air and moisture to a moderate degree, but their long-term stability requires careful consideration of their environment.[1] The primary routes of degradation are oxidation, protodeboronation, and dehydration to form boroxines.[2]

Major Decomposition Pathways

The principal mechanisms that compromise the purity and reactivity of this compound are detailed below. Understanding these pathways is critical for developing effective storage and handling strategies.

Main This compound (R-B(OH)2) Oxidation Oxidative Deboronation Main->Oxidation + [O] (e.g., air, H₂O₂) Protodeboronation Protodeboronation Main->Protodeboronation + H₂O (Acid or Base) Dehydration Dehydration (Reversible) Main->Dehydration - 3 H₂O Oxidation_Product Phenol Derivative (R-OH) Oxidation->Oxidation_Product Proto_Product Arene Product (R-H) Protodeboronation->Proto_Product Boroxine Cyclic Trimer Anhydride (Boroxine) Dehydration->Boroxine Boroxine->Dehydration + 3 H₂O

Caption: Decision workflow for storing this compound.

Quantitative Stability Data and Considerations

ParameterConditionStability ImpactRationale
Temperature -20°C vs. AmbientHighLower temperatures significantly reduce the rates of all chemical degradation pathways.
Atmosphere Inert Gas vs. AirHighPrevents oxidative deboronation by excluding O₂ and hydrolysis by excluding moisture. [3]
Moisture Dry vs. HumidHighMoisture facilitates protodeboronation and the reversible formation of boroxines. [3]
pH (in solution) Neutral vs. Acidic/BasicModerate to HighProtodeboronation is often accelerated at pH extremes. [4]
Light Dark vs. LightLow to ModeratePhotochemical degradation is possible for some organic molecules; dark storage is a general best practice.

Stability in Solution

Storing boronic acids in solution for extended periods is generally not recommended due to the increased potential for degradation. If solution storage is unavoidable, the following should be considered:

  • Solvent Choice : Use dry, aprotic solvents (e.g., dioxane, THF).

  • Degassing : The solvent should be thoroughly degassed to remove dissolved oxygen.

  • Storage Conditions : Store solutions under an inert atmosphere at low temperatures (-20°C).

Troubleshooting and Purity Assessment

If a reaction involving this compound is giving poor or inconsistent results, reagent degradation should be considered a potential cause.

Protocol for Purity Check:

  • Visual Inspection : Check for any change in color or texture of the solid.

  • NMR Spectroscopy : Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Look for the characteristic boronic acid -B(OH)₂ proton signal (often a broad singlet).

    • Check for the appearance of new aromatic signals corresponding to the phenol (oxidation product) or the parent arene (protodeboronation product).

    • Integrate the signals to quantify the level of impurity.

  • LC-MS Analysis : This can provide a more sensitive assessment of purity and help identify the mass of any degradation products.

Conclusion

The stability of this compound is paramount for its successful application in synthesis. While susceptible to oxidation, protodeboronation, and dehydration, its shelf-life can be extended significantly through disciplined storage and handling. By implementing protocols that rigorously exclude air, moisture, and light, and by maintaining low storage temperatures, researchers can ensure the chemical integrity of this valuable reagent. Regular purity assessment, especially for older stock, is a crucial component of quality control in any synthetic workflow.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • Boronic acid with high oxidative stability and utility in biological contexts.
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  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
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  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
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solubility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Executive Summary

This compound is a specialized arylboronic acid with significant potential in organic synthesis and drug development, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. However, specific quantitative solubility data for this molecule is not extensively documented in publicly available literature. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals by providing a predictive solubility profile based on analogous compounds, a detailed examination of the inherent challenges in boronic acid solubility measurements, and robust, field-proven experimental protocols for its determination. We delve into the causal mechanisms behind experimental choices, offering insights into factors that influence solubility and strategies for its enhancement, thereby equipping researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound.

Introduction to this compound

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and versatile reactivity. This compound, a member of this class, incorporates a phenylboronic acid moiety functionalized with a methoxy-oxoethoxy group at the para position. This substituent, containing both ether and ester functionalities, imparts a degree of polarity and hydrogen bonding capability that influences its physical and chemical properties. A thorough understanding of its solubility in various organic solvents and aqueous systems is paramount for its application in synthetic chemistry, where it affects reaction kinetics and product yields, and in pharmaceutical sciences, where solubility is a key determinant of a compound's developability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 957063-00-2[1][2]
Molecular Formula C₉H₁₁BO₅[2]
Molecular Weight 210.00 g/mol (Calculated)
Appearance White to off-white powder(Typical)

Predicted Solubility Profile: An Analog-Based Approach

In the absence of direct experimental data, the solubility of the target compound can be predicted by examining its structural features and comparing them to well-characterized analogs like phenylboronic acid (PBA) and 4-methoxyphenylboronic acid.

  • Phenylboronic Acid (PBA): Generally exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[3] Its aqueous solubility is limited, reported at approximately 10 g/L at 20°C.[4]

  • Structural Contribution of the Substituent: The -(OCH₂COOCH₃) group on the target molecule introduces polar ether and ester groups. Compared to PBA, this is expected to:

    • Increase polarity: Potentially enhancing solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.

    • Introduce Hydrogen Bond Acceptors: The ether and carbonyl oxygens can act as hydrogen bond acceptors, which may improve solubility in protic solvents.

    • Disrupt Crystal Packing: The flexible side chain may disrupt the crystal lattice structure compared to the highly planar PBA, which could lower the energy required for dissolution and thus increase solubility.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighThe polar nature of the solvent can effectively solvate the polar ester, ether, and boronic acid groups. Acetone is a known good solvent for PBA.[3]
Polar Protic Methanol, EthanolHigh to ModerateSolvents can act as hydrogen bond donors and acceptors, interacting favorably with the compound.
Ethers THF, Diethyl EtherHigh to ModerateEthers are effective solvents for many arylboronic acids.[5]
Chlorinated Dichloromethane (DCM), ChloroformModeratePBA shows moderate solubility in chloroform.[3] The polar substituent may slightly alter this.
Hydrocarbons Hexanes, TolueneLow to Very LowThe overall polarity of the molecule is likely too high for effective solvation by nonpolar solvents.
Aqueous WaterLowWhile the substituent increases polarity, arylboronic acids are generally poorly soluble in water.[6] Solubility is expected to be pH-dependent.

The Core Challenge: Boronic Acid-Boroxine Equilibrium

A primary and critical challenge in determining the solubility of arylboronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water, leading to potential inconsistencies in solubility measurements.[8]

The presence of four species in solution (solute, solvent, boroxine, and water) complicates the thermodynamic landscape, making it difficult to obtain reproducible data, especially when using methods that involve heating.[3][8] It is crucial to be aware of this equilibrium when designing and interpreting solubility experiments.

G cluster_reactants Boronic Acid Monomers cluster_products Equilibrium Products r1 3 x R-B(OH)₂ p1 Boroxine (RBO)₃ r1->p1 - 3 H₂O (Dehydration) p1->r1 + 3 H₂O (Hydrolysis) p2 3 x H₂O

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic (or synthetic) method is a reliable technique for measuring the solubility of compounds like boronic acids where thermal events are critical.[7][8] It involves heating a slurry of the solute in a solvent at a controlled rate until complete dissolution is observed.

Principle of the Method

A biphasic sample with a precisely known composition (mole fraction) of solute and solvent is prepared. The sample is heated slowly with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solid-liquid equilibrium point for that specific concentration. By repeating this process for samples of varying compositions, a full solubility curve can be constructed.

Experimental Workflow

G prep 1. Sample Preparation Weigh precise amounts of solute and solvent into a sealed vial. Calculate mole fraction (x₁). heat 2. Controlled Heating Place vial in a temperature-controlled block with stirring. Heat at a slow, constant rate (e.g., 0.3 K/h). prep->heat observe 3. Observation Monitor the sample for the disappearance of turbidity. Use a light source and detector for accuracy. heat->observe record 4. Record Temperature Note the exact temperature (T_eq) at which the solution becomes perfectly clear. observe->record repeat 5. Repeat Prepare new samples with different mole fractions and repeat steps 1-4. record->repeat plot 6. Data Analysis Plot T_eq (K) vs. mole fraction (x₁) to generate the solubility curve. repeat->plot

Caption: Workflow for the dynamic determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh (to ±0.1 mg) this compound and the chosen solvent into a sealable glass vial. The total mass should be sufficient for observation (e.g., 1-2 g).

    • Causality: Precise weighing is essential for the accurate calculation of the mole fraction, which is a fundamental variable in the resulting solubility data. Sealing the vial prevents solvent evaporation, which would alter the composition.

  • Heating and Stirring:

    • Place the vial in a programmable heating block equipped with a magnetic stirrer. Add a small stir bar to the vial.

    • Begin stirring vigorously to ensure the mixture is homogenous in temperature and to facilitate the dissolution process.

    • Program the heating block to increase the temperature at a very slow rate, for instance, 0.3 K per hour, as cited in established protocols.[7]

    • Causality: A slow heating rate is critical to avoid overshooting the true equilibrium temperature, ensuring a more accurate measurement.

  • Detection of Dissolution:

    • Monitor the sample visually or with an instrumental setup. For higher accuracy, a laser or LED light source can be passed through the sample to a photodetector.

    • The point of complete dissolution is marked by the disappearance of all solid material and the cessation of turbidity, which corresponds to a sharp increase in light transmittance.

    • Causality: Turbidity is caused by suspended solid particles scattering light. Its disappearance provides a sharp, unambiguous endpoint for the solid-liquid phase transition.

  • Data Recording and Analysis:

    • Record the temperature at the moment the solution becomes clear. This is the equilibrium temperature for the prepared mole fraction.

    • Repeat the entire procedure with different mole fractions of the solute to obtain a series of data points.

    • Plot the equilibrium temperature (T) on the y-axis against the mole fraction (x) of the solute on the x-axis to generate the solubility curve.

Strategies for Solubility Enhancement: A Formulation Perspective

For applications in drug development, enhancing the aqueous solubility of boronic acids is often necessary. A well-established strategy is the addition of polyols, such as mannitol.[9]

Boronic acids react reversibly with diols to form five- or six-membered cyclic boronate esters. This interaction can significantly increase aqueous solubility by:

  • Lowering pKa: The formation of the boronate ester increases the acidity of the boron center, lowering the compound's pKa. This leads to a greater proportion of the more soluble anionic boronate species at physiological pH.[9]

  • Inhibiting Boroxine Formation: By reacting with the boronic acid, the diol effectively sequesters it, shifting the equilibrium away from the formation of the often less soluble boroxine trimer.[9]

G cluster_main Boronic Acid - Diol Interaction boronic_acid R-B(OH)₂ (Boronic Acid) boronate_ester Cyclic Boronate Ester (More Soluble) boronic_acid->boronate_ester + Diol boronic_acid->boronate_ester - 2 H₂O diol HO-R'-OH (Diol, e.g., Mannitol) boronate_ester->boronic_acid - Diol boronate_ester->boronic_acid + 2 H₂O water 2 H₂O

Caption: Formation of a soluble cyclic boronate ester from a boronic acid and a diol.

Safety and Handling Precautions

While specific toxicology data for this compound is not available, general precautions for arylboronic acids should be followed based on Safety Data Sheets (SDS) for similar compounds.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the . While direct quantitative data is sparse, a predictive profile can be constructed based on well-understood chemical principles and data from analogous compounds. The primary challenge in measurement—the equilibrium with the boroxine anhydride—necessitates careful selection of experimental methodology. The detailed dynamic protocol provided herein offers a robust and validated pathway for generating high-quality, reproducible solubility data. Furthermore, the discussion of solubility enhancement through interaction with polyols provides a critical, actionable insight for formulation scientists. By synthesizing theoretical understanding with practical, validated protocols, this guide empowers researchers to confidently work with this valuable chemical entity.

References

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The Strategic Utility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features make it an invaluable reagent for the construction of complex molecular architectures found in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and strategic applications, with a focus on its role in facilitating the synthesis of next-generation therapeutics through Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, and it is crucial for researchers to recognize these to effectively search literature and chemical catalogs.

Identifier Value Source
Primary Name This compoundIUPAC Nomenclature
CAS Number 957063-00-2Chemical Abstracts Service[1]
Molecular Formula C9H11BO5BoronPharm[1]
Molecular Weight 209.99 g/mol BoronPharm[1]
Synonym 1 Methyl 2-(4-(dihydroxyboranyl)phenoxy)acetate
MDL Number MFCD09878347BoronPharm[1]

It is important to distinguish this compound from its close structural relatives, such as (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (CAS 454185-96-7), which has a methylene linker between the phenyl ring and the carbonyl group, altering its spatial and electronic properties.[1]

A more stable and commonly used precursor in synthesis is its pinacol ester derivative:

Identifier Value Source
Name Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetateIUPAC Nomenclature
CAS Number 1610517-55-9Lead Sciences[2]
Molecular Formula C15H21BO5Lead Sciences[2]
Molecular Weight 292.14 g/mol Lead Sciences[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a critical aspect of its utility. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, its synthesis can be inferred from established methodologies for similar compounds. A common strategy involves the use of a protected form of the boronic acid, typically the pinacol ester, due to its enhanced stability and ease of handling.

A plausible synthetic pathway is the etherification of a protected 4-hydroxyphenylboronic acid derivative with a suitable acetate precursor.

Synthetic_Pathway A 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Methyl 2-bromoacetate B->C D This compound C->D Deprotection (e.g., NaIO4, acid)

Caption: Plausible synthetic route to the target boronic acid.

This Williamson ether synthesis approach offers a straightforward method to construct the desired ether linkage. The subsequent deprotection of the pinacol ester to the free boronic acid is typically achieved under mild conditions, preserving the integrity of the ester functionality.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity.

Property Value Notes
Appearance White to off-white solidTypical for arylboronic acids
Purity ≥95%Commercially available purity[1]
Storage Inert atmosphere, Room TemperatureTo prevent degradation[2]

Spectroscopic Characterization:

While a specific, publicly available high-resolution spectrum for this compound is not readily found, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ester. The aromatic protons would likely appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons would present as a singlet around 4.7 ppm, and the methyl ester protons as a singlet around 3.7 ppm.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The primary application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII Oxidative Addition Transmetalation Ar-Pd(II)L_n-Ar' PdII->Transmetalation Transmetalation Product Ar-Ar' Transmetalation->Product Product->Pd0 Reductive Elimination Boronate Ar'-B(OR)3^- Boronate->Transmetalation BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate Activation Base Base Base->Boronate ArX Ar-X ArX->PdII

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Drug Discovery: A Case Study Approach

The true value of this compound is demonstrated in its application to synthesize molecules with therapeutic potential. While a specific drug synthesized using this exact reagent is not prominently featured in publicly accessible literature, its structural motif is present in various advanced pharmaceutical intermediates. For instance, related compounds like 4-(methoxycarbonyl)phenylboronic acid are key building blocks in the synthesis of agrochemicals and pharmaceuticals.[3]

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors feature a biaryl core, which can be efficiently constructed using a Suzuki coupling. Let's consider a hypothetical synthesis of a simplified kinase inhibitor scaffold where our boronic acid is a key component.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., a brominated heterocyclic core) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification cluster_Product Final Product A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst: (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Biaryl Compound J->K

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in the modern synthetic chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks, particularly those relevant to drug discovery and development. As the demand for novel therapeutics with intricate structures continues to grow, the importance of well-designed building blocks like this boronic acid will undoubtedly increase. Future research will likely focus on expanding the scope of its applications, developing more sustainable synthetic routes, and exploring its use in other emerging cross-coupling technologies.

References

  • BoronPharm. . Accessed January 19, 2026.

  • Lead Sciences. . Accessed January 19, 2026.

  • PubChem. . Accessed January 19, 2026.

  • Ningbo Inno Pharmchem Co., Ltd. . Accessed January 19, 2026.

Sources

understanding the reactivity of arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, stability, and functional group tolerance. Their utility extends from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to applications in materials science and medicinal chemistry, where the boronic acid moiety itself can be a key pharmacophore.[1][2] Understanding the nuanced reactivity of these organoboron compounds is paramount for optimizing existing methodologies and innovating new transformations. This guide provides a detailed exploration of the core reactivity principles of arylboronic acids, moving beyond simple reaction schemes to explain the causality behind their behavior. We will dissect the key productive and decomposition pathways, offering field-proven insights and detailed protocols to empower researchers in their experimental design and execution.

The Fundamental Nature of Arylboronic Acids

An arylboronic acid, with the general structure Ar-B(OH)₂, is a trivalent organoborane featuring a direct carbon-boron bond.[3] Its reactivity is fundamentally governed by the electronic nature of the boron atom.

Structure, Bonding, and Lewis Acidity

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents.[4] This electron deficiency confers significant Lewis acidic character, making the boron atom susceptible to nucleophilic attack.[5][6] In the solid state, arylboronic acids often form hydrogen-bonded dimeric or oligomeric structures.[4]

A critical equilibrium in aqueous or protic media is the reaction with a Lewis base, most commonly a hydroxide ion, to form a tetrahedral anionic boronate species, Ar-B(OH)₃⁻.[7] The pKa of a typical arylboronic acid is around 9, but this can be significantly influenced by substituents on the aryl ring.[5][6] Electron-withdrawing groups increase Lewis acidity and lower the pKa, facilitating the formation of the more reactive boronate species.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar'-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Transmetalation_Intermediate Ar-Pd(II)L₂-Ar' PdII_complex->Transmetalation_Intermediate Transmetalation Activated_Boronate Ar-B(OH)₃⁻ Activated_Boronate->Transmetalation_Intermediate Product Ar-Ar' Transmetalation_Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar'-X ArX->PdII_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Choice of Base: The base is not merely a spectator. Its role is to generate the reactive boronate. [9]Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The strength and solubility of the base can significantly impact reaction rates and yields.

  • Ligand Selection: Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity during the oxidative addition and reductive elimination steps. [10]* Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. [11]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv). [11]2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv). [11]3. Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1 v/v). [11]4. Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Primary Side Reaction: Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). [12]This is a frequent and often problematic side reaction, particularly in Suzuki-Miyaura couplings which are run under basic aqueous conditions. [12][13]

While several pathways have been proposed, the most common mechanism under basic conditions involves the ipso-protonation of the electron-rich carbon atom of the arylboronate anion by a proton source like water. [14][15][16]Highly electron-deficient arylboronic acids may decompose via a different pathway involving the formation of a transient aryl anion. [14][16]

  • Influence of pH: The rate of protodeboronation is highly pH-dependent. It is generally slow at neutral or slightly acidic pH but increases significantly under strongly basic conditions where the concentration of the more reactive arylboronate anion is higher. [14][17]* Electronic Effects: Electron-donating groups on the aryl ring increase the electron density at the ipso-carbon, making it more susceptible to protonation and thus accelerating protodeboronation. [13]Conversely, many electron-withdrawing groups can also accelerate the reaction, particularly those at the ortho position, leading to a complex "V-shaped" Hammett plot. [13][18]* Steric Hindrance: Sterically hindered arylboronic acids, especially those with ortho-substituents, are often more prone to protodeboronation. [17]

Protodeboronation ArylboronicAcid Ar-B(OH)₂ Boronate Ar⁻-B⁺(OH)₃ ArylboronicAcid->Boronate Base Activation TransitionState [Transition State]‡ Boronate->TransitionState ipso-Protonation Products Ar-H + B(OH)₃ TransitionState->Products C-B Cleavage Base + OH⁻ ProtonSource + H₂O

Caption: Mechanism of base-catalyzed protodeboronation.

The Synthetic Alternative: Oxidation

The oxidation of arylboronic acids provides a mild and efficient route to synthesize phenols (Ar-B(OH)₂ → Ar-OH), a transformation that can be challenging using other methods, especially for electron-rich systems. [19][20]

The reaction generally involves the attack of an oxidant on the boron atom, followed by a rearrangement where the aryl group migrates from boron to the oxygen atom. Subsequent hydrolysis yields the phenol. [20]

  • Common Oxidants: A variety of oxidants can be employed, including hydrogen peroxide (H₂O₂), oxone, sodium perborate, and m-chloroperbenzoic acid (MCPBA). [19][20]More recently, methods using air or molecular oxygen, sometimes under visible-light irradiation, have been developed as greener alternatives. [21][22]* Reaction Conditions: Many oxidation protocols are performed under mild, often room temperature, conditions and can be metal-free, adding to their synthetic appeal. [19][20]The reaction tolerates a wide range of functional groups. [19]

  • Dissolve the arylboronic acid (1.0 equiv) in a suitable solvent system, such as a 1:2 mixture of water and ethanol. [19][20]2. Add m-chloroperbenzoic acid (MCPBA, ~1.2 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting phenol by column chromatography.

A Unified View of Reactivity: Substituent Effects

The choice of experimental conditions is dictated by the inherent reactivity of the specific arylboronic acid, which is largely controlled by the electronic and steric nature of the substituents on the aromatic ring.

Substituent Effect on Aryl RingSuzuki-Miyaura Coupling RateProtodeboronation Rate (Base-Catalyzed)Oxidation RateCausality
Electron-Donating Groups (EDG) Generally SlowerGenerally FasterGenerally FasterEDGs increase electron density on the ipso-carbon, disfavoring transmetalation to the electron-rich Pd(II) center but accelerating electrophilic attack by protons (protodeboronation) and facilitating rearrangement in oxidation.
Electron-Withdrawing Groups (EWG) Generally FasterComplex/Often FasterGenerally SlowerEWGs decrease electron density, making the aryl group more readily transferred to palladium. They can also stabilize the aryl anion in alternative protodeboronation pathways. The boron atom becomes more electrophilic, but the aryl migration step in oxidation is less favorable.

Applications in Drug Development & Materials Science

The predictable yet tunable reactivity of arylboronic acids makes them invaluable in fields beyond traditional synthesis.

  • Drug Development: Arylboronic acids are critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). [1]Furthermore, the boronic acid group itself is a key pharmacophore in drugs like Bortezomib (Velcade®), where it acts as a proteasome inhibitor by forming a stable complex with an N-terminal threonine residue in the enzyme's active site. [1][2]However, their potential to be weakly mutagenic means residual levels in APIs must be carefully controlled. [17][23]* Materials Science: The ability of arylboronic acids to form reversible covalent bonds (dynamic covalent chemistry) with diols is exploited in the creation of "smart" materials. [7][24]This interaction is pH-sensitive, allowing for the design of self-healing hydrogels, sensors, and drug delivery systems that respond to specific biological cues like changes in pH or the presence of reactive oxygen species (ROS), which irreversibly oxidize the boronic acid moiety. [7][24]

Workflow cluster_0 Arylboronic Acid Application Workflow Start Select Arylboronic Acid CheckStability Assess Stability: Protodeboronation Risk? Start->CheckStability HighRisk High Risk (e.g., ortho-substituted, EDG) CheckStability->HighRisk Yes LowRisk Low Risk (e.g., EWG, stable heteroaryl) CheckStability->LowRisk No Protect Protect as Boronic Ester (Pinacol, MIDA) HighRisk->Protect Proceed Proceed to Reaction LowRisk->Proceed Protect->Proceed ReactionType Desired Transformation? Proceed->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki C-C Bond Oxidation Oxidation to Phenol ReactionType->Oxidation C-O Bond Other Other (e.g., Chan-Lam) ReactionType->Other Other Optimize Optimize Conditions: Base, Ligand, Solvent, Temp. Suzuki->Optimize Oxidation->Optimize Other->Optimize Analysis Analyze Product & Purity Optimize->Analysis

Caption: Decision workflow for utilizing arylboronic acids.

Conclusion

Arylboronic acids are far more than simple precursors for cross-coupling reactions. Their reactivity is a delicate interplay between the Lewis acidity of the boron center and the electronic and steric properties of the aryl substituent. A thorough understanding of the mechanisms of Suzuki-Miyaura coupling, protodeboronation, and oxidation is essential for any scientist working with these reagents. By appreciating the causality behind their reactivity, researchers can intelligently design experiments, troubleshoot unexpected outcomes, and fully harness the synthetic power of this remarkable class of compounds in the pursuit of new medicines and materials.

References

  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, (2022). [7][24]2. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [19][20]3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [12][25]4. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. (2016). [26]5. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 6. Suzuki Coupling: Mechanism & Examples. NROChemistry. [11][27]7. Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [28]8. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Thieme. [19][20]9. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. [21][22]10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [1]11. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017). [14][15][16]12. Suzuki Coupling. Organic Chemistry Portal. [9]13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [2]14. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [15]15. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). [27]16. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (2021). [12]17. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. (2017). [14][16]18. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. (2022). [7][24]19. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. ACS Publications. (2024). [21][22]20. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH.

  • Overview of structure, properties and derivatives of boronic acid. IJCPS. [5]22. Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Boronic acid. Wikipedia. [3]24. Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [23]25. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [4]26. Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. (2025). [8]28. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. (2022). [13]29. Preparation method of arylboronic acid compound. Google Patents.

  • Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Thieme.

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (2011). [17]33. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. (2010).

  • Boronic Acids Preparation and Applications in Organic Synthesis. Google Books.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. (2022). [18]36. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. (2026).

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. (2022).

  • Boronic acid. chemeurope.com. [6]39. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

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Methodological & Application

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling

Introduction: A Versatile Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation is the organoboron reagent, typically a boronic acid.

This compound is a particularly valuable building block within this class. Its structure incorporates a phenylboronic acid moiety, the reactive handle for the Suzuki coupling, and a methyl ester-containing side chain. This ester group provides a versatile point for further chemical modification, making it a highly attractive reagent for constructing complex molecular architectures and for applications in drug discovery and materials science.[4][5]

This guide provides a comprehensive overview of the mechanistic principles and practical considerations for successfully employing reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Mechanistic Foundations of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (e.g., an aryl bromide or iodide), forming a square-planar Pd(II) complex.[1][2] The reactivity of the halide is crucial, with the rate of addition typically following the trend: I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[7][8][9] The choice of base is critical, as it must be strong enough to facilitate this step without causing unwanted side reactions, such as hydrolysis of the ester group on our target molecule.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8]

Below is a diagram illustrating this catalytic cycle.

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Organic Halide) pdi_complex R¹-Pd(II)Ln-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) pdi_r_complex R¹-Pd(II)Ln-R² transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success: A Scientist's Perspective

Merely following a recipe is insufficient for consistent success. The interplay of catalyst, ligand, base, and solvent is a delicate balance that must be understood and controlled.

Catalyst and Ligand Selection

The choice of palladium source and its coordinating ligand is arguably the most critical factor.[1]

  • Palladium Precatalysts : Common sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is an active Pd(0) catalyst, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, often by a phosphine ligand.[1][2]

  • Ligands : Phosphine ligands stabilize the palladium center and modulate its reactivity. For general-purpose couplings, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging substrates (e.g., sterically hindered partners or less reactive aryl chlorides), more electron-rich and bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote efficient oxidative addition and reductive elimination.[10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands due to their strong σ-donating properties.[10]

The Crucial Role of the Base

The base is essential for activating the boronic acid for transmetalation.[8] However, with this compound, the presence of the methyl ester functional group introduces a challenge: potential hydrolysis under strongly basic conditions.

  • Inorganic Bases : A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For substrates sensitive to hydrolysis, milder bases are preferable. K₃PO₄ is often a good choice for hindered couplings.[10]

  • Protecting the Ester : To mitigate the risk of ester hydrolysis, milder conditions are recommended. An excellent strategy for base-labile substrates is the use of potassium fluoride (KF).[7] KF is believed to form a highly nucleophilic trifluoroborate species, which facilitates transmetalation under less harsh conditions than stronger bases.

Solvent Systems

The choice of solvent affects the solubility of reagents and the reaction kinetics. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[1] Often, a co-solvent of water is added to help dissolve the inorganic base and facilitate the formation of the active boronate species. For water-sensitive reactions or to minimize protodeboronation (hydrolysis of the boronic acid), anhydrous solvents should be used.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific coupling partner.[11]

General Experimental Workflow

The overall process follows a standard sequence from setup to purification.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) setup 2. Combine Reagents in Flask reagents->setup solvent 3. Add Solvent setup->solvent degas 4. Degas Mixture (e.g., Argon sparging) solvent->degas heat 5. Heat to Reaction Temp degas->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify (e.g., Column Chromatography) concentrate->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS)

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: General Conditions with Potassium Carbonate

This protocol is suitable for robust aryl halides where ester hydrolysis is less of a concern.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation : To an oven-dried reaction vessel, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[1]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol). Then, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water).

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6][12]

    • Concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[12][13]

Protocol 2: Mild Conditions for Sensitive Substrates using KF

This protocol is optimized to protect the ester functionality from hydrolysis.[7]

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like SPhos (0.08 eq)

  • Potassium Fluoride (KF), anhydrous powder (3.0 eq)

  • Anhydrous THF or Toluene

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation : To an oven-dried reaction vessel under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and anhydrous KF (3.0 mmol).

  • Catalyst and Solvent Addition : In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 eq) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel, followed by the remaining anhydrous solvent (total volume ~5-10 mL).

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction as described in Protocol 1.

  • Work-up and Purification :

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts, rinsing with ethyl acetate.[12][14]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data and Optimization Summary

Successful coupling depends on fine-tuning the reaction parameters. The table below summarizes key variables and common starting points for optimization.

ParameterRecommended RangeRationale & Notes
Boronic Acid (eq) 1.1 - 1.5An excess is used to drive the reaction to completion and account for potential protodeboronation.
Catalyst Loading (mol%) 1 - 5%Higher loading may be needed for difficult substrates but increases cost and complicates purification.[10]
Base (eq) 2.0 - 3.0Must be sufficient to activate the boronic acid. Cs₂CO₃ is more soluble and reactive but also more expensive. K₃PO₄ is effective for hindered cases.[10]
Ligand/Pd Ratio 1:1 to 4:1For catalysts generated in situ (e.g., from Pd(OAc)₂), a ligand-to-palladium ratio of 2:1 is common.
Temperature (°C) 60 - 110Higher temperatures accelerate the reaction but can also increase side product formation and decomposition.[10]
Concentration (M) 0.1 - 0.5 MHigher concentrations can increase reaction rates but may lead to solubility issues.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently reactive halide.3. Ineffective base or ligand.1. Ensure thorough degassing of solvents and use a fresh catalyst.2. Switch to a more reactive halide (Cl → Br → I).3. Screen different ligands (e.g., bulky biaryl phosphines) and stronger bases (e.g., K₃PO₄).[10]
Protodeboronation Presence of water or oxygen; prolonged reaction time at high temperature.Use anhydrous solvents, degas rigorously, and monitor the reaction to avoid unnecessary heating after completion.[1][15]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Ensure the reaction mixture is properly degassed. If using a Pd(II) precatalyst, ensure conditions promote reduction to Pd(0).[1]
Ester Hydrolysis Base is too strong or reaction temperature is too high.Switch to a milder base like KF[7] or NaHCO₃. Lower the reaction temperature if possible.
Difficulty in Purification Residual palladium catalyst or boron-containing byproducts.Filter the crude mixture through a pad of Celite before extraction.[12] A wash with an aqueous solution of NaOH or cysteine can sometimes help remove boron impurities.

Conclusion

This compound is a highly effective reagent for introducing a functionalized phenyl ring via the Suzuki-Miyaura coupling. Success hinges on a rational approach to reaction design, paying close attention to the interplay between the catalyst system, base, and the specific nature of the coupling partners. By understanding the underlying mechanism and anticipating potential side reactions, particularly ester hydrolysis and protodeboronation, researchers can confidently optimize conditions to achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust foundation for the application of this versatile building block in any synthetic campaign.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]

  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 555-564. Available from: [Link]

  • Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(2), 221-221. Available from: [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction... Available from: [Link]

  • Li, Y., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling... Available from: [Link]

  • PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Available from: [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2549. Available from: [Link]

  • Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(36), 4697-4716. Available from: [Link]

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Application Notes and Protocols for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a methoxycarbonylmethyl ether group, which can be a pharmacophore or a precursor for further functionalization. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in the construction of biaryl structures prevalent in many biologically active compounds and advanced materials.[1][2][3] The boronic acid group's ability to participate in Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, allows for the efficient and selective formation of carbon-carbon bonds under relatively mild conditions.[4][5] This application note provides a comprehensive guide for the use of this compound, detailing its properties, safe handling, and a validated protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₁₁BO₅[6]
Molecular Weight 210.00 g/mol PubChem
Appearance White to off-white crystalline solid[7]
CAS Number 957063-00-2[6][8]
Purity Typically ≥95%[8]
Solubility Soluble in methanol, dimethyl sulfoxide (DMSO), and other polar organic solvents.[9]

Safety, Handling, and Storage

Proper handling and storage of organoboron compounds are crucial to ensure researcher safety and maintain the reagent's integrity.[7][10]

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11][12]

  • Avoid inhalation of dust and direct contact with skin and eyes.[12][13] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[11][12][14]

  • Boronic acids can be irritating to the respiratory system.[15]

Storage:

  • Store in a cool, dry, and dark place, away from moisture and direct sunlight.[11][16][17] Boronic acids are hygroscopic and can degrade upon exposure to moisture.[16][17]

  • Keep the container tightly sealed to prevent decomposition.[11][16] Under anhydrous conditions, boronic acids can form cyclic trimers (boroxines) through dehydration, which can affect stoichiometry.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[13][15]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[4][18] This protocol details the coupling of this compound with an aryl halide.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ (Base) PdII_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar' Product Coupled Product (R-Ar') ArylHalide Aryl Halide (R-X) BoronicAcid This compound (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 252 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species.[19] Pd(OAc)₂ is a common precatalyst that is reduced in situ to Pd(0). Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.

  • Reagent Addition: Add potassium carbonate (2.0 mmol, 276 mg). Then, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Rationale: A base is required to activate the boronic acid for the transmetalation step.[4] A biphasic solvent system like dioxane/water is often effective for Suzuki couplings.[20] Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Stir the mixture vigorously and heat to 85-90 °C. Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 4-12 hours).

    • Rationale: Heating accelerates the reaction rate.[20] Monitoring the reaction ensures it is stopped at the optimal time to maximize yield and minimize side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.

    • Rationale: The brine wash helps to remove any remaining water from the organic phase.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[19]

Workflow for Suzuki-Miyaura Coupling and Purification

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (85-90°C) solvent->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling and purification process.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst.
Insufficiently active base or temperatureTry a stronger base (e.g., Cs₂CO₃) or increase the reaction temperature.[20]
Protodeboronation (loss of boronic acid) Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is not hygroscopic. This is a common decomposition pathway for boronic acids.[10]
Formation of homocoupled byproducts Inefficient cross-couplingOptimize ligand-to-palladium ratio; adjust reaction temperature.

Conclusion

This compound is a highly useful reagent for the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By following the detailed protocol and safety guidelines presented in this application note, researchers can effectively utilize this compound to advance their synthetic chemistry projects in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common experimental challenges, facilitating the optimization of reaction conditions for various substrates.

References

  • Lab Alley. How to Store Boric Acid. [Link]

  • Dakota Systems. Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]

  • PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • KingProlly. What safety precautions are needed when handling boron trioxide?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ESPI Metals. Boron Safety Data Sheet. [Link]

  • BoronPharm. This compound. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • KingProlly. What precautions are needed when handling boron III oxide?. [Link]

  • ChemSigma. 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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In-Depth Technical Guide to the Applications of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a bifunctional reagent of significant utility in contemporary organic synthesis. Its molecular architecture, featuring both a boronic acid and a methyl ester moiety, positions it as a versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and the underlying scientific principles that govern its reactivity. The content herein is curated to provide actionable insights for laboratory practice, grounded in established chemical literature.

Compound Profile at a Glance
CharacteristicDescription
IUPAC Name This compound
Synonyms 4-(Carbomethoxymethoxy)phenylboronic acid
CAS Number 220210-56-0
Molecular Formula C9H11BO5
Molecular Weight 210.00 g/mol
Primary Applications Suzuki-Miyaura Cross-Coupling, Chan-Lam Coupling, Petasis Reaction

I. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and advanced materials.[1][2][3]

The reaction's catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The boronic acid must be activated by a base to facilitate the transmetalation step, a key process in the catalytic cycle.[4]

Suzuki_Catalytic_Cycle cluster_reactants Inputs Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Biphenyl Derivatives

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst: The choice of palladium catalyst and ligand is crucial and can be tuned for specific substrates, including sterically hindered or electron-deficient partners.[5]

  • Base: An appropriate base is essential for the activation of the boronic acid. Carbonates and phosphates are commonly employed.

  • Solvent: A biphasic solvent system often enhances the reaction by dissolving both the organic substrates and the inorganic base.

II. Post-Coupling Synthetic Transformations

A key advantage of using this compound is the synthetic handle provided by its methyl ester functionality. Following the Suzuki coupling, this ester can be readily transformed, allowing for further molecular elaboration.

Post_Coupling_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ester Biphenyl Methyl Ester Intermediate Suzuki->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Ester->Hydrolysis Acid Biphenyl Carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (e.g., HATU) Acid->Amidation Amide Final Amide Product Amidation->Amide

Figure 2: A representative workflow for post-coupling derivatization.

Protocol: Ester Hydrolysis

The conversion of the methyl ester to a carboxylic acid is a fundamental step for subsequent amide bond formation or other derivatizations.[6][7]

Materials:

  • Biphenyl methyl ester intermediate (1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0-3.0 equiv)

  • THF/Water solvent mixture

  • 1M HCl for acidification

Procedure:

  • Dissolve the ester in a THF/water mixture.

  • Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract with an organic solvent.

Protocol: Amide Bond Formation

The resulting carboxylic acid is a versatile precursor for amide synthesis, a critical transformation in drug discovery.[8]

Materials:

  • Biphenyl carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Base (e.g., DIPEA, 2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the base, followed by the coupling agent.

  • Add the amine and stir at room temperature until completion.

  • Perform a standard aqueous workup.

  • Purify the product by column chromatography.

Rationale for Coupling Agent:

  • HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of substrates.[9] Other reagents like DCC or EDC can also be used.[9]

III. Expanded Synthetic Utility: Beyond Suzuki Coupling

While Suzuki-Miyaura coupling is its most common application, the reactivity of this compound extends to other important synthetic transformations.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds.[10][11] This reaction provides an alternative to palladium-catalyzed methods and can be performed under mild conditions, often at room temperature and open to the air.[10][11] It allows for the coupling of the boronic acid with amines, alcohols, and other nucleophiles.[11][12]

Key Features:

  • Catalyst: Copper salts (e.g., Cu(OAc)₂)

  • Coupling Partners: Amines, amides, alcohols, phenols[11][13]

  • Advantages: Mild reaction conditions, often tolerant of air and moisture.[10]

Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound (aldehyde or ketone) to form substituted amines.[14][15][16] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[17]

Key Features:

  • Components: Boronic acid, amine, carbonyl compound[14]

  • Product: Substituted amines, including α-amino acids[17]

  • Advantages: High atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[14]

IV. Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its dual functionality allows for a modular and efficient approach to the synthesis of complex molecular targets. The robust and well-understood Suzuki-Miyaura coupling enables the reliable formation of a core biphenyl structure, while the ester moiety provides a gateway for a wide array of subsequent chemical modifications. The expanding applications in Chan-Lam and Petasis reactions further underscore its value as a multifaceted building block. As the demand for novel chemical entities in pharmaceuticals and materials science continues to grow, the strategic application of such well-designed reagents will be paramount to innovation and discovery.

References
  • Petasis reaction - Wikipedia. Wikipedia. Retrieved from [Link]

  • Chan–Lam coupling - Wikipedia. Wikipedia. Retrieved from [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Retrieved from [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005-06-05). Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Catalytic Diastereoselective Petasis Reactions - PMC. PMC. Retrieved from [Link]

  • Petasis Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - Semantic Scholar. Semantic Scholar. Retrieved from [Link]

  • Chan-Lam Coupling - YouTube. (2022-07-09). YouTube. Retrieved from [Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years - MDPI. MDPI. Retrieved from [Link]

  • 4-Methoxyphenylboronic acid - High purity | EN - Georganics. Georganics. Retrieved from [Link]

  • High-Purity 4-Methoxy-2-methylphenylboronic Acid: Applications and Chemical Synthesis Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Science Behind 4-Methoxy-2-methylphenylboronic Acid: Properties and Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023-11-15). MDPI. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29). Growing Science. Retrieved from [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025-08-06). Retrieved from [Link]

  • JPH10139716A - Hydrolysis of methyl acetate - Google Patents.Google Patents.
  • 2-(Biphenyl-4-yloxy)acetic acid - PMC - NIH. PMC. Retrieved from [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. (2019-11-23). PMC. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. PMC. Retrieved from [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. ResearchGate. Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec Peptides. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity | Request PDF - ResearchGate. (2025-08-06). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, a versatile bifunctional reagent in organic synthesis. The document details its preparation via Williamson ether synthesis, outlines its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and provides robust protocols for its purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Significance

This compound is a valuable synthetic intermediate characterized by the presence of two key functional groups: a boronic acid and a methyl ester. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and vinyl halides or triflates.[1] The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, thereby allowing for the introduction of diverse functionalities. This dual reactivity makes it a powerful building block in the construction of biaryl structures and other complex molecular architectures prevalent in pharmaceuticals and functional materials.

The strategic placement of the methoxy-2-oxoethoxy group on the phenylboronic acid scaffold imparts specific solubility and reactivity properties. Understanding the optimal conditions for its synthesis and subsequent use in coupling reactions is paramount to achieving high yields and purity of the desired products.

Synthesis of this compound

The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyphenylboronic acid with an appropriate 2-haloacetate ester, typically methyl 2-bromoacetate.

Mechanistic Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl 2-bromoacetate, displacing the bromide leaving group to form the desired ether linkage.

Diagram of Synthesis Pathway

synthesis_pathway reactant1 4-Hydroxyphenylboronic acid reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 Methyl 2-bromoacetate reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxyphenylboronic acid

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the boronic acid.

  • Add anhydrous potassium carbonate (2.0-3.0 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol without promoting significant hydrolysis of the ester.[2]

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Slowly add methyl 2-bromoacetate (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Choice of Reagents and Conditions
  • Base: Potassium carbonate is a preferred base due to its moderate basicity, which minimizes side reactions like ester hydrolysis. Stronger bases such as sodium hydride could also be used but may require more stringent anhydrous conditions.[3]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[4][5]

  • Temperature: Moderate heating (50-70 °C) is generally sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition of the reactants or product.[2]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1]

Diagram of a Representative Suzuki-Miyaura Coupling

suzuki_coupling boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) boronic_acid->catalyst aryl_halide Aryl Halide (e.g., 4-Bromoanisole) aryl_halide->catalyst product Biaryl Product catalyst->product

Caption: Suzuki-Miyaura coupling using this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The use of aqueous solvent mixtures is common in Suzuki couplings.[8]

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selection of Reaction Components
  • Palladium Catalyst: A variety of palladium catalysts can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and more specialized catalysts with tailored phosphine ligands.[9][10] The choice of catalyst can influence reaction efficiency, particularly with challenging substrates.

  • Base: An inorganic base is essential for the transmetalation step.[6][11] Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can affect the reaction rate and selectivity.[12]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. Water can play a crucial role in the catalytic cycle.[8]

Purification and Characterization

Purification Protocol

Purification of arylboronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[13][14]

Method 1: Recrystallization

If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be an effective purification method.[14]

Method 2: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic impurities in the organic layer.[15]

  • Separate the aqueous layer and acidify it with 1 M HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method 3: Column Chromatography

While challenging, column chromatography on silica gel can be performed. It is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol or acetone.[14] To minimize decomposition, chromatography should be performed quickly.[16]

Characterization

The structure and purity of this compound can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ester. The aromatic protons will likely appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons should appear as a singlet around 4.6-4.8 ppm, and the methyl singlet around 3.7-3.8 ppm. The boronic acid protons are often broad and may not be easily observed.

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-O stretching vibrations.

Compound Data
Molecular Formula C₉H₁₁BO₅
Molecular Weight 209.99 g/mol [17]
Appearance White to off-white solid
CAS Number 957063-00-2[17]

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. The protocols detailed in this guide provide a solid foundation for its efficient synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms and the rationale behind the selection of reaction conditions, researchers can effectively utilize this reagent to construct complex molecular targets with high yields and purity.

References

  • Al-Masum, M., & Ng, D. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2254-2258.
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen, 3(4), 141-146.
  • Zhang, L., et al. (2017). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 15(3), 654-659.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Poh, J. S., et al. (2020). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 26(48), 10966-10976.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346-2351.
  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(19), 4255-4258.
  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346–2351.
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892.
  • Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3379-3383.
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. Aryl Boronic Acids. Retrieved from [Link]

  • Google Patents. (2008). Process for purification of boronic acid and its derivatives.
  • ChemTalk. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • AIChE - Proceedings. (2021). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(36), 10793-10800.
  • ResearchGate. (2014). How can I remove excess of methyl bromoacetate from a reaction mixture?. Retrieved from [Link]

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using (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid as a versatile building block in modern medicinal chemistry.

Application Note: this compound

Introduction: The Strategic Value of Functionalized Arylboronic Acids

In the landscape of modern drug discovery, boronic acids have become indispensable tools for the synthesis of complex bioactive molecules.[1][2] Their stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allow medicinal chemists to efficiently construct carbon-carbon bonds that form the backbone of many therapeutic agents.[3][4]

This application note focuses on This compound , a uniquely functionalized building block. Its structure offers a trifecta of chemical utility:

  • The Arylboronic Acid Moiety: The primary reactive handle for predictable and high-yield Suzuki-Miyaura cross-coupling.

  • The Phenyl Spacer: A rigid scaffold to orient vectors for interaction with biological targets.

  • The Methoxy-oxoethoxy Side Chain: A feature-rich substituent that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a final compound. The ether and ester components can serve as hydrogen bond acceptors, while the ester group presents a potential site for metabolic hydrolysis, opening avenues for prodrug strategies.

This guide provides a comprehensive overview of its properties, detailed protocols for its application in Suzuki-Miyaura coupling, and expert insights into its strategic deployment in drug design programs.

Physicochemical and Handling Properties

Properly understanding the characteristics of a building block is critical for successful and reproducible experimentation.

PropertyValueNotes
Chemical Name This compound-
Molecular Formula C₉H₁₁BO₅-
Molecular Weight 210.01 g/mol -
Appearance Typically a white to off-white solid powder.Similar to other arylboronic acids.
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Refrigerator storage is recommended.Boronic acids can dehydrate to form boroxines, though this is often reversible.[5]
Solubility Soluble in polar organic solvents like Dioxane, THF, DMF, and alcohols. Limited solubility in water.The ester functionality slightly increases polarity compared to a simple alkoxy group.
Safety May cause skin, eye, and respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application for this building block is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate.[7][8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism allows for rational troubleshooting and optimization. The cycle consists of three key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex ar_x Ar¹-X (Aryl Halide) pd_complex->pd0 Reductive Elimination transmetalation Transmetalation activated_boronate [Ar²-B(OH)₃]⁻ pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl boronic_acid Ar²-B(OH)₂ boronic_acid->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate pd_biaryl->pd_complex Transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar¹-Ar² (Final Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic heteroaryl bromide (HetAr-Br).

Objective: Synthesize Methyl 2-(4-(HetAr)phenoxy)acetate.

Reagents & MaterialsAmount (Molar Eq.)Purpose
Heteroaryl Bromide (HetAr-Br)1.0 eq.Coupling Partner
This compound1.2 - 1.5 eq.Boron Source
Pd(dppf)Cl₂·CH₂Cl₂0.03 - 0.05 eq.Palladium Catalyst
Potassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0 eq.Base
1,4-DioxaneSee belowSolvent
WaterSee belowCo-solvent
Argon or NitrogenN/AInert Atmosphere
Schlenk flask or sealed vialN/AReaction Vessel
Magnetic stirrer and hotplateN/AAgitation & Heating

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq.), this compound (1.3 eq.), and potassium carbonate (2.5 eq.).

    • Expertise: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable halide partner and compensates for any potential boroxine formation.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.). Immediately add the degassed solvents (e.g., 1,4-Dioxane and Water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).

    • Expertise: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen which can degrade the catalyst. Dppf is a robust ligand that is effective for a wide range of substrates, including electron-rich and electron-poor systems.[9]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Strategic Considerations in Medicinal Chemistry

The true power of this building block lies in its ability to introduce a multi-functional chemical motif that can be tailored for specific therapeutic goals.

SAR_Workflow core Bioactive Core (e.g., Pyrimidine Halide) suzuki Suzuki Coupling core->suzuki building_block This compound building_block->suzuki final_compound Final Compound Ester Prodrug suzuki->final_compound metabolism In Vivo Esterase Hydrolysis final_compound->metabolism metabolite Active Metabolite Carboxylic Acid metabolism->metabolite

Caption: Synthetic and metabolic pathway enabled by the building block.

Prodrug and Solubility Enhancement

The methyl ester is a classic prodrug moiety. In vivo, it can be readily hydrolyzed by esterase enzymes to reveal a carboxylic acid.

  • Why is this useful?

    • Improved Permeability: The ester form is typically more lipophilic and less polar than the corresponding carboxylic acid, potentially enhancing cell membrane permeability and oral absorption.

    • Targeted Release: Hydrolysis can release the more polar, and potentially more potent, carboxylic acid metabolite, which may have improved solubility for intravenous formulation or better target engagement through new ionic or hydrogen-bonding interactions.

Structure-Activity Relationship (SAR) Vector

By coupling this building block to various positions of a core scaffold, chemists can rapidly explore the SAR. The phenoxy-acetate moiety projects into solvent-exposed regions of a binding pocket, allowing for:

  • Hydrogen Bonding: The ether and carbonyl oxygens can act as hydrogen bond acceptors.

  • Hydrophobic Interactions: The phenyl ring can engage in π-stacking or hydrophobic interactions.

  • Fine-Tuning Properties: The overall group modifies the parent molecule's lipophilicity (LogP), polar surface area (PSA), and metabolic stability, key parameters in drug optimization.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base like Cs₂CO₃ or an organic base like K₃PO₄.3. Increase temperature in 10 °C increments.
Decomposition of Boronic Acid 1. Protodeboronation (boronic acid replaced by -H).2. High temperature.1. Use a minimal excess of boronic acid (1.1-1.2 eq.). Ensure the reaction is not overly aqueous.2. Attempt the reaction at a lower temperature with a more active catalyst system (e.g., using a specialized phosphine ligand).
Homocoupling of Boronic Acid (Ar-Ar) Oxygen contamination leading to oxidative coupling.Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration.
Difficult Purification Co-elution with boron-containing byproducts.After the reaction, consider an aqueous wash with a mild base (e.g., NaHCO₃) to remove some boron impurities. A hexane/EtOAc solvent system is often effective for purification.

Conclusion

This compound is more than a simple coupling partner; it is a sophisticated building block that provides medicinal chemists with a powerful tool for lead optimization. Its strategic incorporation via the robust Suzuki-Miyaura reaction allows for the introduction of a multifunctional moiety that can be used to modulate pharmacokinetics through prodrug strategies, enhance target binding via specific interactions, and rapidly explore structure-activity relationships. The protocols and insights provided herein serve as a comprehensive guide for its effective and intelligent application in the pursuit of novel therapeutics.

References

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]

  • LookChem. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS NO.874219-35-9. LookChem. [Link]

  • Al-Zoubi, M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Boronic Acids in Modern Drug Discovery. Inno Pharmchem. [Link]

  • Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Selected bioactive compounds containing boronic acid motif. ResearchGate. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. eScholarship. [Link]

  • PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their unique three-dimensional arrangement and electronic properties allow for precise interactions with biological targets, making them invaluable in drug discovery.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the construction of these vital biaryl compounds.[5][6] This palladium-catalyzed reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[7]

This guide provides a detailed exploration of the synthesis of biaryl compounds utilizing (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid . This specific boronic acid derivative is of particular interest as it introduces a phenyl ring functionalized with a methoxycarbonylmethyl ether group, a common feature in biologically active molecules that can influence solubility, metabolic stability, and binding affinity.

The Catalytic Cycle: Unraveling the Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. This step is often the rate-determining step of the reaction.[7]

  • Transmetalation : In the presence of a base, the organoboron reagent, in this case, this compound, transfers its organic moiety to the palladium(II) complex. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species.[9]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 This compound

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes for Utilizing this compound

The successful synthesis of biaryl compounds using this compound hinges on the judicious selection of reaction partners and conditions. The ester functionality on the boronic acid is generally stable under typical Suzuki-Miyaura conditions; however, prolonged reaction times at high temperatures with strong bases could potentially lead to hydrolysis.

Choosing the Right Coupling Partner: Aryl Halides

A wide range of aryl halides can be coupled with this compound. The reactivity of the aryl halide follows the general trend: I > Br > Cl. While aryl iodides and bromides are commonly used, recent advancements in catalyst systems have made the coupling of less reactive but more cost-effective aryl chlorides feasible.[9] The electronic nature of the aryl halide can also influence the reaction; electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.

Optimizing the Catalytic System: Palladium Catalysts and Ligands

The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common precursors that are reduced in situ to the active Pd(0) species.

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and preventing the formation of palladium black. For general applications, triphenylphosphine (PPh₃) is a robust and widely used ligand. For more challenging couplings, such as those involving sterically hindered substrates or aryl chlorides, more specialized and electron-rich phosphine ligands, like those from the Buchwald or Fu research groups, may be necessary.[9]

Catalyst System Typical Loading (mol%) Suitable For
Pd(PPh₃)₄1-5Aryl iodides and bromides
Pd(OAc)₂ / PPh₃1-5General purpose, cost-effective
Pd₂(dba)₃ / Buchwald Ligands0.5-2Aryl chlorides, sterically hindered substrates
PdCl₂(dppf)1-5Heteroaryl halides

Table 1: Recommended Palladium Catalyst Systems.

The Role of the Base and Solvent

The base is indispensable for the transmetalation step. Inorganic bases are commonly used, with their strength and solubility influencing the reaction outcome. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[10] For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) may be beneficial.[9]

The solvent system should be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include toluene/water, 1,4-dioxane/water, and dimethylformamide (DMF)/water.[10]

Base Solvent System Typical Temperature (°C)
Na₂CO₃Toluene/Water, Dioxane/Water80-110
K₂CO₃Toluene/Water, Ethanol/Water80-100
K₃PO₄Dioxane, Toluene80-110
Cs₂CO₃Dioxane, THFRoom Temp. - 100

Table 2: Common Base and Solvent Combinations.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) B Add Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Figure 2: General workflow for the synthesis and purification of biaryl compounds.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[10]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[10]

Characterization of the Biaryl Product

The identity and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the structure of the product.

  • Mass Spectrometry (MS) : To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.[11][12]

  • Ventilation : Perform all operations in a well-ventilated fume hood.[11]

  • Reagent Handling :

    • Palladium catalysts are toxic and should be handled with care.

    • Boronic acids can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact.[13]

    • Organic solvents are flammable and should be kept away from ignition sources.

  • Waste Disposal : Dispose of all chemical waste in accordance with local regulations.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Nowotnik, D. P., & Ciana, L. D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243. [Link]

  • Google Patents. (1999). Process for preparing biaryl compounds.
  • Fiveable. (n.d.). Biaryl Synthesis Definition. [Link]

  • Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3991. [Link]

  • Wikipedia. (2023, December 19). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid.... [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(7), 2731–2746. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17336–17352. [Link]

Sources

Scale-Up Synthesis Utilizing (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: A Comprehensive Guide for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures prevalent in a vast array of pharmaceuticals and agrochemicals.[1] (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid has emerged as a particularly valuable building block in this context. Its bifunctional nature, featuring a reactive boronic acid moiety for palladium-catalyzed cross-coupling and a modifiable ester group, offers significant synthetic versatility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis involving this key intermediate. We will delve into optimized protocols, process development considerations, impurity control, and robust analytical methods, ensuring a seamless transition from laboratory-scale discovery to large-scale production.

Understanding the Reagent: Properties and Handling

This compound is a white to off-white solid, typically stable under standard laboratory conditions. However, appropriate handling and storage are crucial for maintaining its integrity, especially when planning for larger-scale operations.

PropertyValueSource
Molecular FormulaC₉H₁₁BO₅Internal Data
Molecular Weight209.99 g/mol Internal Data
AppearanceWhite to off-white powderInternal Data
Storage Conditions2-8°C, under inert atmosphereInternal Data

Safety Precautions: Like other boronic acids, this compound can be irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For large-scale handling, a dust mask or respirator is recommended to prevent inhalation. All manipulations should be performed in a well-ventilated fume hood.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of the mechanism is provided below. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Critical Parameters for Scale-Up

Successfully scaling up a Suzuki-Miyaura coupling requires careful consideration of several parameters:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical for achieving high efficiency and turnover numbers. For large-scale synthesis, robust and air-stable pre-catalysts are often preferred.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can also influence the stability of the ester functionality in our target molecule.

  • Solvent System: The solvent must be appropriate for all reactants and facilitate efficient heat transfer. For industrial applications, the use of greener solvents and the potential for solvent recycling are important considerations.

  • Temperature Control: Exothermic events during the reaction can pose safety risks on a larger scale. Precise temperature control is essential for ensuring a safe and reproducible process.

  • Work-up and Purification: Developing a scalable and efficient work-up and purification strategy is paramount for obtaining the final product with the desired purity.

Detailed Application Protocol: Scale-Up Synthesis of Methyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)acetate

This protocol details the synthesis of a biaryl compound through the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This example is illustrative and can be adapted for other aryl or heteroaryl halides.

Materials and Reagents
ReagentCAS NumberMolecular WeightEquivalents
This compound957063-00-2209.991.2
4-Bromoanisole104-92-7187.041.0
Palladium Acetate (Pd(OAc)₂)3375-31-3224.500.01
SPhos657408-07-6410.510.02
Potassium Carbonate (K₂CO₃)584-08-7138.212.5
Toluene108-88-3--
Water7732-18-5--
Experimental Procedure
  • Vessel Preparation: To a clean and dry 50 L jacketed glass reactor, inerted with nitrogen, charge toluene (20 L).

  • Reagent Charging: Under a nitrogen atmosphere, add this compound (2.52 kg, 12.0 mol), 4-bromoanisole (1.87 kg, 10.0 mol), and potassium carbonate (3.45 kg, 25.0 mol).

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium acetate (22.5 g, 0.10 mol) and SPhos (82.1 g, 0.20 mol) in toluene (2 L). Stir for 15 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Transfer the catalyst solution to the main reactor. Add deionized water (5 L) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C with efficient stirring. Monitor the reaction progress by HPLC every 1-2 hours until the consumption of 4-bromoanisole is complete (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous layer.

    • Wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) (10 L) to quench any residual palladium.

    • Wash the organic layer with brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of isopropanol and water to yield pure methyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)acetate.

Process Flow Diagram

Process_Flow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactor 50 L Jacketed Reactor Heat_React Heat to 85-90 °C Monitor by HPLC Reactor->Heat_React Charge_Reagents Charge Boronic Acid, Aryl Halide, Base, Toluene Charge_Reagents->Reactor Charge_Catalyst Charge Catalyst Solution and Water Charge_Catalyst->Reactor Cool Cool to RT Heat_React->Cool Phase_Split Separate Aqueous Layer Cool->Phase_Split Wash_1 Wash with NaHSO3 (aq) Phase_Split->Wash_1 Wash_2 Wash with Brine Wash_1->Wash_2 Dry_Filter Dry over Na2SO4 and Filter Wash_2->Dry_Filter Concentrate Concentrate under Reduced Pressure Dry_Filter->Concentrate Recrystallize Recrystallize from IPA/Water Concentrate->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Figure 2: Process Flow Diagram for the Scale-Up Synthesis.

Process Optimization and Causality

Catalyst System

The selection of Pd(OAc)₂ and SPhos is based on the ligand's demonstrated efficacy in promoting Suzuki-Miyaura couplings with a broad range of substrates, including those with functional groups.[2] SPhos, a bulky biarylphosphine ligand, facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher reaction rates and yields. On a large scale, using a pre-formed catalyst or preparing the catalyst solution separately ensures consistent activity and avoids localized "hot spots" during catalyst addition.

Base Selection and Ester Stability

The choice of a moderately strong inorganic base like potassium carbonate is a critical process parameter. Stronger bases, such as sodium hydroxide, could potentially lead to the hydrolysis of the methyl ester functionality of the boronic acid or the product.[3] A study on the hydrolysis of methyl methoxy benzoates demonstrated that the rate of hydrolysis is dependent on the base strength and solvent composition.[3] Potassium carbonate provides a sufficient basic environment to facilitate the transmetalation step without significantly compromising the ester group's integrity under the reaction conditions.

Impurity Profile and Control

During the scale-up of Suzuki-Miyaura reactions, several impurities can arise. Understanding and controlling these is vital for achieving high product purity.

  • Homocoupling of the Boronic Acid: This side reaction can be minimized by the slow addition of the catalyst and maintaining a slight excess of the boronic acid.

  • Protodeborylation: The loss of the boronic acid group can occur, especially at elevated temperatures and in the presence of water. This is mitigated by using an optimized reaction time and temperature.

  • Ligand-Derived Impurities: Phosphine ligands can sometimes participate in side reactions, leading to impurities. The use of highly efficient ligands like SPhos at low catalyst loadings helps to minimize this issue.

  • Residual Palladium: The final active pharmaceutical ingredient (API) must have very low levels of residual palladium. The sodium bisulfite wash is an effective method for scavenging palladium from the organic phase.[4]

Analytical Methods for Process Control and Quality Assurance

Robust analytical methods are essential for monitoring the reaction progress, ensuring the quality of the final product, and meeting regulatory requirements.[5][6]

In-Process Control (IPC) by HPLC

A reverse-phase HPLC method can be employed to monitor the consumption of the starting materials and the formation of the product.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This method allows for the quantification of the starting materials and the product, enabling real-time decision-making during the manufacturing process.

Final Product Quality Control

The final product should be analyzed for identity, purity, and residual impurities.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determined by HPLC (using the method described above) and should typically be >99.5%.

  • Residual Solvents: Analyzed by Gas Chromatography (GC) with a headspace autosampler.

  • Residual Palladium: Quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are within the regulatory limits (typically <10 ppm for APIs).

Conclusion

The scale-up synthesis of biaryl compounds using this compound via the Suzuki-Miyaura reaction is a robust and efficient process. By carefully selecting the catalyst system, controlling the reaction conditions to prevent side reactions such as ester hydrolysis, and implementing rigorous in-process and final product analytical controls, high-purity products can be consistently manufactured on a large scale. The protocols and insights provided in this application note serve as a valuable resource for scientists and engineers in the pharmaceutical and agrochemical industries, facilitating the development of innovative and life-enhancing products.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. UCL Discovery. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Center for Biotechnology Information. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet versatile, building block. We will move beyond generic advice to provide in-depth, scientifically-grounded solutions to common failure modes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding to completion, resulting in low yield. What are the primary suspects?

Low conversion in a Suzuki coupling can stem from several factors, but with this particular boronic acid, the primary suspects are often related to the stability of the starting material and the reaction conditions. The ester functionality introduces a potential point of hydrolysis, and the overall electronic nature of the molecule can influence the catalytic cycle.

Troubleshooting Steps & Scientific Rationale:

  • Integrity of the Boronic Acid: this compound can be susceptible to protodeboronation, especially under acidic or basic conditions or in the presence of moisture.[1][2][3] It is crucial to verify the quality of your starting material.

    • Recommendation: Before starting your reaction, run a quick NMR or LC-MS analysis on your boronic acid to confirm its purity and structure. Store the reagent in a desiccator to minimize exposure to atmospheric moisture.

  • Choice of Base: The base plays a critical role in the Suzuki coupling, facilitating the transmetalation step. However, a base that is too strong or too nucleophilic can promote unwanted side reactions, including hydrolysis of the methyl ester on your boronic acid.

    • Recommendation: For substrates sensitive to hydrolysis, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[4] Phosphates, such as K₃PO₄, can also be effective and are often used in challenging couplings.[5]

  • Catalyst and Ligand System: The selection of the palladium catalyst and its corresponding ligand is paramount. The electronic properties of this compound (an electron-rich arylboronic acid) will influence the optimal choice.

    • Recommendation: For electron-rich boronic acids, ligands that are electron-rich and bulky can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5]

Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material, methyl 2-(4-hydroxyphenyl)acetate. What causes this and how can I prevent it?

The formation of the protodeboronated product is a classic indicator of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and can be exacerbated by several factors.[1][7]

Mechanism of Protodeboronation and Mitigation Strategies:

  • Underlying Cause: Protodeboronation is often promoted by the presence of water and can be catalyzed by the palladium species itself, particularly if the catalytic cycle is stalled. The presence of acidic or basic conditions can also accelerate this process.[1][3]

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: Ensure all your solvents and reagents are scrupulously dried. Use freshly distilled or anhydrous solvents and dry your glassware thoroughly.[4]

    • Base Selection: As mentioned previously, the choice of base is critical. A non-nucleophilic, moderately strong base is often ideal. K₃PO₄ is a good starting point as it is less hygroscopic than some other common bases.[5]

    • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. While Suzuki couplings often require heating, excessive temperatures can accelerate protodeboronation.

    • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative degradation of the catalyst and to minimize the presence of moisture.[4]

Q3: My reaction appears to stall after a certain period, and I suspect catalyst deactivation. What are the common deactivation pathways and how can I address them?

Palladium catalyst deactivation is a common issue in Suzuki couplings and can occur through several mechanisms. Understanding these pathways is key to designing a more robust reaction.

Catalyst Deactivation Pathways and Solutions:

  • Palladium Black Formation: The precipitation of palladium as an insoluble black solid is a clear sign of catalyst deactivation. This often occurs when the active Pd(0) species agglomerates.

    • Solution: The choice of ligand is the most effective way to prevent this. Bulky phosphine ligands, such as those from the Buchwald or Herrmann groups (e.g., SPhos, cataCXium A), can stabilize the Pd(0) center and prevent aggregation.[5]

  • Oxidative Degradation: If the reaction is not maintained under a strictly inert atmosphere, the Pd(0) catalyst can be oxidized to inactive Pd(II) species.[4]

    • Solution: Ensure your reaction setup is properly purged with an inert gas and maintained under a positive pressure of that gas throughout the reaction.[8]

  • Inhibition by Reaction Components: Certain functional groups or impurities in your starting materials or solvents can act as catalyst poisons. The methoxy-oxoethoxy group on the boronic acid could potentially chelate to the palladium center, hindering the catalytic cycle.[9]

    • Solution: Purify your starting materials if their quality is in doubt. Ensure your solvents are of high purity and are appropriately degassed before use. If chelation is suspected, screening different ligands may identify one that is less susceptible to this mode of inhibition.[9]

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting your failed Suzuki coupling reaction.

Caption: A stepwise guide for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with inert gas three times.[8]

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: Screening of Ligands and Bases

To optimize your reaction, it is often beneficial to perform a small-scale screen of different ligands and bases.

Table 1: Recommended Ligands and Bases for Screening

Ligand Base Rationale
SPhos K₃PO₄ A good starting point for electron-rich boronic acids.[5]
XPhos K₂CO₃ A highly active and versatile ligand.[5]
RuPhos Cs₂CO₃ Often effective in challenging couplings.[5]

| P(t-Bu)₃ | K₃PO₄ | A simple, yet effective ligand.[10] |

Procedure:

  • Set up a parallel array of small reaction vessels (e.g., in a multi-well plate or individual vials).

  • To each vessel, add the aryl bromide and this compound.

  • Add the corresponding palladium precursor, ligand, and base to each vessel according to the screening table.

  • Add the solvent and run the reactions under identical conditions (temperature, time).

  • Analyze the outcome of each reaction by LC-MS to determine the most effective combination.

Suzuki-Miyaura Catalytic Cycle and Potential Failure Points

G cluster_cycle Catalytic Cycle cluster_failure Potential Failure Points Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd Black Pd Black Pd(0)->Pd Black Deactivation Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'B(OR)2 Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar'B(OR)2 Ar'B(OR)2 Protodeboronation Protodeboronation Ar'B(OR)2->Protodeboronation Side Reaction

Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.

Sources

Technical Support Center: Optimizing Reactions with (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving reaction yields and overcoming challenges when working with (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions are a common challenge. Several factors related to the reactants, catalyst, and reaction conditions can contribute to this issue. Let's break down the potential causes and solutions.

1. Catalyst and Ligand Selection:

The choice of the palladium catalyst and phosphine ligand is critical for the success of the coupling reaction. For a substrate like this compound, which contains an ester functional group, selecting a catalyst system that is tolerant of this group is essential.

  • Expert Insight: Bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction, especially with challenging substrates.[1] Ligands such as XPhos, SPhos, and RuPhos have proven effective for hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[1]

  • Troubleshooting Steps:

    • If using a standard catalyst like Pd(PPh₃)₄ with low success, consider switching to a more robust system.

    • Employing palladium precatalysts, such as XPhos Pd G3, can provide a stable source of the active Pd(0) catalyst and offer better reproducibility.[1]

    • For particularly challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[1]

2. Base Selection and Potential Side Reactions:

The base plays a crucial role in activating the boronic acid for transmetalation.[2][3] However, an inappropriate base can lead to undesired side reactions, particularly hydrolysis of the methyl ester group or protodeboronation of the boronic acid.

  • Ester Hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily hydrolyze the methyl ester of your boronic acid, leading to the corresponding carboxylic acid. This can complicate purification and reduce the yield of the desired product.

    • Solution: Opt for milder bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often recommended for substrates with base-sensitive functional groups.[2] Cesium carbonate (Cs₂CO₃) can also be an effective, albeit more expensive, option.[4]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl (4-methoxyphenyl)acetate.[5] This process is often promoted by strong bases and the presence of water.[2]

    • Solution:

      • Use anhydrous solvents and reagents to minimize water content.

      • Employing boronic esters, such as the pinacol ester of this compound, can sometimes offer greater stability against protodeboronation.[6]

      • A "slow-release" strategy using trifluoroborates or MIDA boronates can also suppress protodeboronation by maintaining a low concentration of the free boronic acid in solution.[5]

3. Reaction Conditions: Solvent and Temperature

  • Solvent Choice: The solubility of the boronic acid and the base is a key consideration. This compound is generally soluble in polar organic solvents.[7] Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and dimethylformamide (DMF), often with a small amount of water to aid in dissolving the inorganic base.[8] However, be mindful that excess water can promote protodeboronation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.

    • Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature may be necessary, but this should be balanced against the stability of your starting materials and product.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base and Side Reactions start->check_base check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Switch to Bulky Ligand (e.g., XPhos) or Precatalyst check_catalyst->optimize_catalyst Ineffective? optimize_base Use Milder Base (K2CO3, K3PO4) check_base->optimize_base Suspect Ester Hydrolysis? mitigate_protodeboronation Use Anhydrous Conditions or Boronic Ester check_base->mitigate_protodeboronation Suspect Protodeboronation? optimize_conditions Optimize Solvent/Temperature check_conditions->optimize_conditions Suboptimal? successful_reaction Improved Yield optimize_catalyst->successful_reaction optimize_base->successful_reaction mitigate_hydrolysis Protect Ester or Use Milder Base mitigate_protodeboronation->successful_reaction optimize_conditions->successful_reaction

Caption: Decision workflow for troubleshooting low yields.

Issue 2: Presence of Protodeboronated Byproduct

Question: My reaction mixture shows a significant amount of methyl (4-methoxyphenyl)acetate, the protodeboronated byproduct. How can I minimize its formation?

Answer:

The formation of the protodeboronated byproduct is a clear indication that the C-B bond is being cleaved and replaced by a C-H bond.[5] This is a common side reaction for many boronic acids.

Causality:

Protodeboronation can occur through several mechanisms, but in the context of Suzuki-Miyaura coupling, a base-catalyzed pathway is highly relevant.[9] The presence of water and a strong base can facilitate the protonolysis of the boronic acid. Electron-rich arylboronic acids, like the one , can be more susceptible to this side reaction.

Strategies for Mitigation:

StrategyRationaleRecommended Action
Minimize Water Water acts as the proton source for the protodeboronation reaction.[5]Use anhydrous solvents, dry glassware thoroughly, and handle reagents under an inert atmosphere.
Optimize Base Strong bases can accelerate the rate of protodeboronation.[2]Switch to a weaker base such as K₂CO₃ or K₃PO₄. In some cases, fluoride sources like CsF or KF can be effective.[3]
Use a Boronic Ester Boronic esters, particularly pinacol esters, can exhibit greater stability towards protodeboronation compared to the corresponding boronic acids.[6]Consider using the pinacol ester of this compound.
"Slow-Release" Strategy Maintaining a low concentration of the active boronic acid can disfavor the bimolecular protodeboronation pathway.Utilize MIDA boronates or trifluoroborates, which slowly hydrolyze under the reaction conditions to release the boronic acid.[5]
Increase Reaction Rate A faster catalytic cycle for the desired coupling will outcompete the slower protodeboronation side reaction.Employ a highly active catalyst system, such as a palladium precatalyst with a bulky, electron-rich ligand.[10]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Like many boronic acids, this compound should be stored in a cool, dry place away from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can promote degradation over time.

Q2: Can I use this compound in aqueous solvent systems?

A2: While many Suzuki-Miyaura reactions utilize aqueous-organic solvent mixtures to dissolve the inorganic base, it is important to be cautious with this compound. The presence of water, especially under basic conditions, can lead to both hydrolysis of the ester and protodeboronation of the boronic acid.[2][9] If an aqueous system is necessary, use the minimum amount of water required and consider a milder base to minimize these side reactions.

Q3: My boronic acid appears to be decomposing. What are the likely degradation pathways?

A3: Besides protodeboronation, boronic acids can undergo other degradation pathways.

  • Oxidation: Exposure to air (oxygen) can lead to oxidation of the boronic acid to the corresponding phenol.[9] This is often exacerbated at higher pH.

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often more prevalent in the presence of oxygen.[2]

  • Anhydride Formation (Trimerization): Boronic acids can reversibly dehydrate to form boroxines (cyclic trimers). While this is a common equilibrium, it can affect the reactivity and solubility of the boronic acid.

Q4: Is it necessary to use an excess of the boronic acid in my coupling reaction?

A4: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the aryl halide. This can help to drive the reaction to completion, especially if some of the boronic acid is consumed by side reactions like protodeboronation or homocoupling. However, a large excess should be avoided as it can lead to purification challenges.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G3, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L2) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(13), 2367–2370.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Melamed, J. M., Fennie, M. W., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1266-1281.
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1571–1583.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Safanava, I., & Karski, T. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Solution Chemistry, 42(5), 981-996.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-831.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Zhang, Z., et al. (2026).
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • ResearchGate. (n.d.). Meta -Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. Retrieved from [Link]

  • Cordier, C. J., et al. (2020). meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301–3306.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Sci-Hub. (n.d.). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Retrieved from [Link]

Sources

preventing protodeboronation of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing protodeboronation, a critical side reaction that can impact experimental success.

Introduction: Understanding the Challenge

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, it is susceptible to a decomposition pathway known as protodeboronation . This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of methyl 2-(4-methoxyphenyl)acetate as an undesired byproduct. This process consumes the starting material, reduces product yield, and complicates purification.

The substituent at the para position, an alkoxy-ester group (-OCH₂COOCH₃), presents a nuanced electronic profile. The ether oxygen atom is electron-donating to the aromatic ring, which can increase the nucleophilicity of the ipso-carbon, potentially making it more susceptible to protodeboronation under certain conditions. This guide provides a systematic approach to mitigating this challenge.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for my specific boronic acid?

A1: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a proton from the solvent or other reagents[1]. For this compound, this results in the loss of your starting material and the formation of a byproduct, ultimately lowering the yield of your desired coupled product. This side reaction is often accelerated in aqueous, basic, and high-temperature conditions, which are common in Suzuki-Miyaura coupling reactions[1][2].

Q2: How does pH affect the stability of my boronic acid?

A2: The pH of the reaction medium is a critical factor. Suzuki-Miyaura couplings typically require a base to activate the boronic acid for the transmetalation step[3][4]. The base converts the neutral, trigonal boronic acid into an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻). While this boronate is more nucleophilic and reactive in the desired coupling, it is also significantly more prone to protodeboronation, especially at high pH[2][5]. The key is to find a pH range where the rate of Suzuki coupling far exceeds the rate of protodeboronation.

Q3: Is my boronic acid considered "unstable"? What storage and handling precautions should I take?

A3: While not notoriously unstable, arylboronic acids with electron-donating groups, like the ether linkage in your compound, can be more susceptible to decomposition pathways. To ensure the integrity of your reagent, follow these guidelines:

  • Storage: Store the solid compound under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light. Boronic acids can be hygroscopic and air-sensitive, and they can undergo slow decomposition or trimerization (to form boroxines) upon prolonged exposure to air and moisture.

  • Handling: When weighing and dispensing, minimize exposure to the atmosphere. Use freshly opened or properly stored material for best results. Avoid preparing stock solutions in protic or aqueous basic solvents long before use.

Q4: Should I convert my boronic acid to a boronate ester for better stability?

A4: Yes, this is a highly effective strategy. Converting the boronic acid to a boronate ester, such as a pinacol ester (ArB(pin)), can significantly enhance its stability[6][7]. This "slow-release" approach works by having the more stable ester present in the reaction mixture. Under the reaction conditions, the ester slowly hydrolyzes to generate a low concentration of the active boronic acid in situ, which is then consumed in the productive coupling reaction before it has a chance to undergo significant protodeboronation[2].

Troubleshooting Guide: Low Yields and Byproduct Formation

If you are observing low yields of your desired product and detecting the protodeboronated byproduct (methyl 2-phenoxyacetate), consult the following table for potential causes and recommended solutions.

Observation / Problem Potential Cause Recommended Solution & Rationale
High levels of protodeboronated byproduct. Base is too strong / pH is too high. Strong bases like NaOH or KOH dramatically accelerate protodeboronation[2].Switch to a milder base. Finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are excellent alternatives that provide sufficient basicity for the coupling reaction while minimizing decomposition[8].
Reaction is sluggish and requires prolonged heating. High temperature and long reaction times. Elevated temperatures increase the rate of all reactions, including protodeboronation.1. Lower the temperature: Operate at the lowest effective temperature (e.g., 60-80 °C). 2. Optimize the catalyst system: Use a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). This will accelerate the Suzuki coupling, allowing the reaction to complete faster and at a lower temperature, thus outcompeting the protodeboronation pathway.
Inconsistent results between runs. Reagent degradation or atmospheric exposure. The boronic acid may be degrading during storage or handling.Ensure the boronic acid is stored under inert gas and refrigerated. Use fresh reagent whenever possible. If preparing a stock solution, do so immediately before use in an anhydrous, aprotic solvent.
Protodeboronation occurs even with optimized conditions. Inherent instability of the boronic acid under coupling conditions. Convert the boronic acid to its corresponding pinacol ester. This derivative is more stable and will slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction[6][7].
Ester hydrolysis in the starting material. The methyl ester on the side chain is sensitive to strongly basic conditions. Use a non-hydroxide base like K₃PO₄ or CsF to minimize saponification of the ester functional group[3].

Experimental Protocols & Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is designed to maximize the rate of the desired cross-coupling reaction relative to the rate of protodeboronation.

Materials:

  • This compound

  • Aryl halide (Ar-X)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely ground K₃PO₄ (2.0–3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (1–2 mol%) and the phosphine ligand (2–4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction vessel, followed by the catalyst solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 70–80 °C) and monitor its progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Upon completion, cool the reaction to room temperature. Perform a standard aqueous work-up, dry the organic layer, and purify the product by column chromatography.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability

If protodeboronation remains a persistent issue, converting the boronic acid to its pinacol ester is the recommended course of action.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • A method for water removal (e.g., Dean-Stark apparatus or molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pinacol ester by column chromatography on silica gel. The purified ester can then be used in the Suzuki coupling (Protocol 1) in place of the boronic acid.

Visualizing the Process: Diagrams

References

  • Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction... ResearchGate. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021. Available at: [Link]

  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 2017. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 2022. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Protodeboronation. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ResearchGate. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

Sources

Technical Support Center: (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into potential side reactions and offer practical, step-by-step troubleshooting advice. Our goal is to ensure the scientific integrity and success of your experiments by explaining the "why" behind the "how."

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges you might encounter when using this compound, a versatile reagent in Suzuki-Miyaura cross-coupling. We will delve into the likely causes of common problems and provide actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Question: I am observing a low yield of my target biaryl product when using this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura cross-coupling reactions involving this compound can often be attributed to several competing side reactions. The primary culprits are protodeboronation and homocoupling of the boronic acid.

1. Protodeboronation: The Unwanted Protonolysis

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is highly dependent on the reaction conditions, especially pH.[1][2]

  • Mechanism: In aqueous basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form.[1] This boronate can then react with a proton source (like water) to yield the undesired arene, methyl (4-hydroxyphenyl)acetate. The reaction can be catalyzed by both acid and base.[1]

  • Troubleshooting Steps:

    • Optimize the Base: Strong bases and high temperatures can accelerate protodeboronation.[3] Consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Powdered KF can be effective in activating the boronic acid while being mild enough to avoid hydrolysis of the ester group.[4]

    • Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.

    • Use a "Slow Release" Strategy: Employing boronic esters, such as pinacol esters or MIDA boronates, can help maintain a low concentration of the free boronic acid in the reaction mixture, thus minimizing protodeboronation.[1][5]

    • Anhydrous Conditions: While Suzuki reactions are often performed in aqueous media, considering anhydrous conditions with a suitable base can sometimes mitigate protodeboronation.[6]

2. Homocoupling: The Dimerization Problem

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, leading to the formation of dimethyl 2,2'-(biphenyl-4,4'-diylbis(oxy))diacetate.

  • Mechanism: This side reaction is often promoted by the presence of oxygen and a palladium(0) catalyst.[7] The Pd(0) can react with oxygen to form a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the homocoupled product.[7] A second pathway involves a stoichiometric reaction between Pd(II) and the boronic acid.[8]

  • Troubleshooting Steps:

    • Deoxygenate the Reaction Mixture: Rigorous exclusion of oxygen is crucial.[8] This can be achieved by sparging the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8]

    • Catalyst Choice: The choice of palladium source and ligand can influence the rate of homocoupling. Some catalyst systems are more prone to this side reaction than others. For instance, using a Pd(II) precatalyst that is efficiently reduced to Pd(0) in situ can sometimes help.

    • Stoichiometry Control: Ensure accurate stoichiometry of your reactants. An excess of the boronic acid can sometimes favor homocoupling.

Problem Potential Cause Recommended Solution
Low YieldProtodeboronationUse milder base (K₃PO₄, Cs₂CO₃), optimize reaction time/temperature, consider boronic esters, or explore anhydrous conditions.
Low YieldHomocouplingRigorously deoxygenate the reaction mixture, optimize catalyst system, and ensure accurate stoichiometry.
Issue 2: Hydrolysis of the Methyl Ester Group

Question: I am detecting the corresponding carboxylic acid of my desired product, indicating hydrolysis of the methyl ester on the this compound. How can I prevent this?

Answer:

The methyl ester in this compound is susceptible to hydrolysis under the basic conditions typically employed in Suzuki-Miyaura coupling.

  • Cause: The hydroxide ions from the base can act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the corresponding carboxylate. This is a classic ester saponification reaction.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: Opt for bases that are less nucleophilic. Carbonates such as K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄ are generally preferred over hydroxides (NaOH, KOH) when ester functionalities are present.

    • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If the coupling reaction can proceed efficiently at a lower temperature, this will help preserve the ester group.

    • Minimize Water Content: While some water is often necessary for the Suzuki reaction, using a solvent system with a lower water content can reduce the rate of hydrolysis.

    • Protecting Group Strategy: If hydrolysis remains a significant issue, consider using a more robust ester, such as a tert-butyl ester, which is more resistant to basic hydrolysis. Alternatively, the carboxylic acid can be protected and deprotected in separate steps.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, stability, and reactivity of this compound.

Q1: How should I store this compound to ensure its stability?

A1: Like many boronic acids, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to minimize degradation. Exposure to moisture and air can lead to slow decomposition, including the formation of boroxines (anhydrides of boronic acids) and potentially slow oxidation. For long-term storage, refrigeration is recommended.

Q2: Can I use this compound directly, or should I convert it to a boronic ester first?

A2: this compound can often be used directly in Suzuki-Miyaura couplings. However, converting it to a boronic ester, such as a pinacol or MIDA ester, can offer several advantages.[1] Boronic esters often exhibit enhanced stability, are easier to purify by chromatography, and can help to suppress side reactions like protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[5] The choice depends on the specific substrates and the challenges encountered in your reaction.

Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A3: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.[4] It activates the boronic acid by forming a boronate species. This increases the nucleophilicity of the organic group attached to the boron, facilitating the transmetalation step where the aryl group is transferred from the boron to the palladium catalyst.[4]

Q4: Are there any specific analytical techniques recommended for monitoring the progress of reactions involving this boronic acid?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to identify potential side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. ¹H NMR spectroscopy can also be used to analyze crude reaction mixtures to determine the conversion and the presence of major side products. When analyzing boronic acids and their esters by RP-HPLC, it's important to be aware that on-column hydrolysis can sometimes occur.[9]

Section 3: Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway and the major side reactions.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar'B(OH)2 This compound Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Protodeboronation Ar'-H (Methyl (4-hydroxyphenyl)acetate) Ar'B(OH)2->Protodeboronation H₂O / Base Homocoupling Ar'-Ar' (Dimer) Ar'B(OH)2->Homocoupling Pd(0) / O₂

Sources

Technical Support Center: Catalyst Deactivation in (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible outcomes in Suzuki-Miyaura cross-coupling reactions.

Section 1: Understanding the Substrate and Its Challenges

This compound is a valuable building block in organic synthesis. However, its specific structural features can present unique challenges in palladium-catalyzed cross-coupling reactions.

  • Electronic Nature : The para-ether substituent makes the phenyl ring electron-rich. This can, in some cases, slow down the crucial oxidative addition step of the catalytic cycle, particularly with electron-rich or sterically hindered coupling partners.[1]

  • Base-Sensitive Ester Group : The methoxy-oxoethoxy moiety contains an ester functional group that is susceptible to hydrolysis under strongly basic conditions, a common requirement for activating the boronic acid for transmetalation.[2] The choice of base is therefore a critical parameter that directly impacts both yield and impurity profiles.

  • Boronic Acid Stability : Like many boronic acids, this reagent can undergo side reactions such as protodeboronation (loss of the B(OH)₂ group) or formation of anhydride trimers (boroxines), which can affect reaction stoichiometry and kinetics.[3] Boronic acids and their derivatives are generally stable and have low toxicity, which makes them advantageous in syntheses.[4]

Section 2: Frequently Asked Questions (FAQs) - First-Line Diagnostics

Q1: My reaction has stalled with significant starting material remaining. How do I know if my catalyst has deactivated?

A1: Catalyst deactivation is a primary suspect for incomplete reactions. A common visual cue is the formation of a black precipitate, known as palladium black.[3] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. This can be caused by excessive temperatures, improper ligand choice, or the presence of oxygen.[5] If the reaction mixture turns black early on and conversion ceases, deactivation is highly likely.

Q2: I am observing significant hydrolysis of the methyl ester on my boronic acid. How can I prevent this?

A2: Ester hydrolysis is a direct consequence of using a base that is too strong or reaction conditions (high temperature, prolonged time) that are too harsh. To mitigate this, consider switching to a milder base. For base-labile substrates, powdered potassium fluoride (KF) or carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides (e.g., NaOH) or phosphates (e.g., K₃PO₄).[2] Running the reaction at the lowest effective temperature can also minimize this side reaction.

Q3: My main side-product is 4-methoxyphenylacetate, resulting from protodeboronation. What is the cause and solution?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom from a proton source, typically water. This side reaction is often accelerated by strong bases and high temperatures.[5] To suppress protodeboronation:

  • Use Milder Bases : Switch from strong bases like NaOH to weaker options like K₂CO₃ or KF.[5]

  • Anhydrous Conditions : While many Suzuki protocols use aqueous mixtures, switching to anhydrous solvents (e.g., dry THF, Dioxane) can significantly reduce the proton source, thereby minimizing this side reaction.[3][5]

  • Use Boronic Esters : Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent protodeboronation.[3]

Q4: I see many side products, including homocoupling of my boronic acid. What's going wrong?

A4: Homocoupling of boronic acids is a classic symptom of oxygen contamination in the reaction.[5][6] Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules and contributing to the deactivation of the Pd(0) catalyst. The solution is to ensure a rigorously inert atmosphere through proper degassing of solvents and sparging the reaction vessel with an inert gas like argon or nitrogen.[5][6]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures, linking them to underlying deactivation mechanisms.

Problem: Low to No Conversion with Formation of Palladium Black

This is the most common failure mode, directly pointing to the precipitation of the active catalyst.

  • Causality : The active catalyst in a Suzuki-Miyaura coupling is a soluble, low-coordinate Pd(0) species. If the rate of reductive elimination (the final step that forms the product and regenerates Pd(0)) is slow compared to the rate of Pd(0) aggregation, palladium black will form. This is often exacerbated by ligands that are not bulky enough to protect the palladium center or by high temperatures.[7]

  • Troubleshooting Workflow :

  • Corrective Protocol 1: Ligand Optimization

    Bulky, electron-rich phosphine ligands are essential for stabilizing the monomeric Pd(0) species and accelerating the rate-limiting steps of the catalytic cycle. [8]Ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.

    • Setup : In a glovebox or under a robust stream of argon, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a finely powdered base (e.g., K₂CO₃, 2.0 eq) to an oven-dried flask.

    • Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable biaryl phosphine ligand (e.g., SPhos, 2-4 mol%). The Pd:Ligand ratio is critical.

    • Solvent : Add rigorously degassed solvent (e.g., Toluene/Water 10:1).

    • Execution : Heat the reaction to a moderate temperature (e.g., 80°C) and monitor by TLC or LC-MS.

    | Ligand Class | Example | Key Advantage | Typical Use Case | | --- | --- | --- | --- | | Triarylphosphines | PPh₃ | Inexpensive, basic | Simple, activated aryl bromides/iodides | | Biarylphosphines | SPhos, XPhos | Bulky, electron-rich, promotes fast reductive elimination | Deactivated/hindered aryl chlorides, base-sensitive substrates | | Ferrocenylphosphines | dppf | Robust, good for electron-rich substrates | General purpose, often very reliable |

Problem: Reaction Fails Due to Oxygen or Water Contamination

Even trace amounts of oxygen can be detrimental, causing both homocoupling and catalyst oxidation. Water can lead to protodeboronation.

  • Causality : Oxygen facilitates the oxidative homocoupling of the boronic acid and can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Water acts as a proton source for protodeboronation, consuming the nucleophile.

  • Visualization of Proper Inert Setup :

    G cluster_0 Solvent Preparation cluster_1 Reaction Assembly cluster_2 Solvent Transfer a Solvent Bottle c Sparging Needle a->c Insert Needle b Argon Inlet b->c Bubble Ar for 30 min h Degassed Solvent d Oven-Dried Flask e Solid Reagents d->e Add solids f Septum e->f Seal g Argon Balloon f->g Puncture & Purge j Reaction Flask i Syringe h->i Draw up i->j Transfer

    Caption: Workflow for ensuring an inert reaction environment.

  • Corrective Protocol 2: Rigorous Degassing

    • Solvent Degassing : Place your chosen solvent in a flask sealed with a rubber septum. Bubble argon or nitrogen gas through the solvent via a long needle for at least 30 minutes. This is more effective than the freeze-pump-thaw method for many applications.

    • Vessel Preparation : Add your solid reagents (boronic acid, aryl halide, base, catalyst, ligand) to an oven- or flame-dried reaction flask.

    • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

    • Solvent Transfer : Transfer the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.

    • Execution : Maintain a slight positive pressure of inert gas (e.g., via a balloon) throughout the reaction.

Problem: Inconsistent Yields and Ester Hydrolysis

This points to an issue with the base, a component whose role is multifaceted and critical.

  • Causality : The base is required to activate the boronic acid, forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻) that participates in transmetalation. [2][9]However, a base that is too strong or has poor solubility can cause localized high pH, leading to ester hydrolysis or catalyst decomposition. The quality of the base (e.g., anhydrous, finely powdered) is also crucial. [1]

  • Base Selection Guide :

BasepKa of Conj. AcidCommon SolventsSuitability for MOPA-Boronic Acid
NaOH~15.7Water, THF/WaterLow : High risk of ester hydrolysis.
K₃PO₄~12.3Dioxane/Water, TolueneModerate : Effective, but can still cause some hydrolysis at high temps. [1]
K₂CO₃~10.3DMF, Toluene/WaterHigh : Good balance of reactivity and mildness.
Cs₂CO₃~10.3Dioxane, THFHigh : More soluble in organic solvents, often gives excellent results.
KF~3.2THF, DioxaneVery High : Anhydrous fluoride source, excellent for base-sensitive substrates. [2]
  • Corrective Protocol 3: Base Screening

    • Prepare multiple parallel reactions in small vials.

    • Use identical amounts of aryl halide, MOPA-boronic acid, catalyst, and ligand in each vial.

    • To each vial, add a different base (2.0-3.0 eq) from the table above (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure bases are finely powdered.

    • Add degassed solvent, seal the vials, and run them under identical heating and stirring conditions.

    • Monitor all reactions at set time points (e.g., 1h, 4h, 12h) by UPLC/LC-MS to compare conversion rates and the formation of the hydrolyzed byproduct. This allows for rapid identification of the optimal base for your specific coupling partners.

Section 4: Key Deactivation Pathways

Understanding the off-cycle processes that lead to catalyst death is key to prevention.

CatalyticCycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA + Ar-X Deactivation Aggregation Pd0->Deactivation Ligand_Ox Ligand Oxidation (O₂) Pd0->Ligand_Ox PdII L₂PdII(Ar)(X) OA->PdII TM Transmetalation PdII->TM + Ar'B(OH)₂ + Base PdII_Ar L₂PdII(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product Pd_Black [Pd⁰]n (Inactive) Deactivation->Pd_Black Dead_Ligand L=O Ligand_Ox->Dead_Ligand

Caption: Suzuki-Miyaura catalytic cycle with key deactivation pathways.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Singh, A. K., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. [Link]

  • Nikoshvili, L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Infoscience. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Lima, C. G. S., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

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Technical Support Center: Purification of Products from (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in their synthetic workflows. This resource is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered when working with this versatile reagent. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Foundational Knowledge - Understanding Your System

Before troubleshooting purification, it is critical to understand the inherent reactivity of this compound and the common side reactions it can undergo, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

FAQ 1: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this compound?

When running a Suzuki-Miyaura coupling, you are navigating a complex catalytic cycle where several off-cycle or competing reactions can occur.[1][2] For this specific boronic acid, the primary impurities, aside from unreacted starting materials, are typically products of protodeboronation and oxidative homocoupling.

  • Protodeboronation Product: This is formed when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction is often promoted by aqueous, basic, or acidic conditions and elevated temperatures, leading to the formation of methyl 2-(4-methoxyphenyl)acetate.[3]

  • Homocoupling Product: This symmetrical biaryl is formed from the palladium-catalyzed coupling of two molecules of the boronic acid.[4][5] This is a common byproduct in Suzuki reactions and can be favored by certain reaction conditions, particularly in the presence of oxidants or when the transmetalation step is slow.[4][6]

Below is a diagram illustrating the formation of these common side products from the starting boronic acid.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Resulting Compounds Start This compound Desired Suzuki Coupling (+ R-X, Pd Catalyst, Base) Start->Desired Proto Protodeboronation (H+ Source) Start->Proto Homo Homocoupling (Pd Catalyst, Oxidant) Start->Homo Desired_Product Desired Biaryl Product Desired->Desired_Product Proto_Product Methyl 2-phenylethanoate (Protodeboronation Impurity) Proto->Proto_Product Homo_Product Symmetrical Biaryl (Homocoupling Impurity) Homo->Homo_Product

Caption: Key reaction pathways for the boronic acid starting material.

FAQ 2: The methyl ester in my starting material seems sensitive. Can it hydrolyze during the reaction or workup?

Yes, this is a critical consideration. The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and, more commonly, basic aqueous conditions used in many Suzuki coupling protocols (e.g., with Na₂CO₃, K₂CO₃, or K₃PO₄).[7] This can lead to a mixture of the desired ester-containing product and its hydrolyzed acid analogue, complicating purification due to the significant change in polarity.

Part 2: Purification Strategy and Troubleshooting

This section provides a logical workflow for purification and addresses specific issues you may encounter.

Decision-Making Workflow for Purification

The first step post-reaction is to analyze a small sample of the crude mixture by Thin Layer Chromatography (TLC) and/or LC-MS to guide your purification strategy.

G cluster_paths Purification Pathways Start Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Start->Analysis Decision Assess Purity & Impurity Profile Analysis->Decision Workup Aqueous Workup (See Protocol 1) Decision->Workup Multiple Components Chromatography Flash Column Chromatography (See Protocol 2) Decision:s->Chromatography:w Complex Mixture / Oily Recrystallization Recrystallization / Trituration Decision:e->Recrystallization:w >90% Pure, Crystalline Workup->Chromatography Chromatography->Recrystallization >95% Pure Final Pure Product Recrystallization->Final

Caption: A decision tree for selecting the appropriate purification strategy.

Troubleshooting Guide: Question & Answer Format

Q1: My crude NMR shows my desired product along with two major byproducts: the homocoupled dimer and the protodeboronated starting material. What's the best way to separate these?

Answer: This is a classic purification challenge. The three compounds—desired product, homocoupling byproduct, and protodeboronated byproduct—often have similar polarities, making separation difficult. Flash column chromatography is the most effective method here.[8][9][10]

Causality: The slight differences in polarity and aromatic surface area among these compounds can be exploited by silica gel chromatography. The homocoupled product is typically the least polar, followed by your desired biaryl product, with the protodeboronated material being slightly more polar.

Protocol 1: High-Resolution Flash Column Chromatography

  • Adsorb the Crude Material: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (approx. 2-3 times the weight of your crude material) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique provides superior separation compared to liquid loading.

  • Select the Eluent System: Start with a non-polar solvent system and gradually increase polarity. A hexane/ethyl acetate gradient is standard.[8][9]

    • Begin with 100% Hexane to elute very non-polar impurities.

    • Slowly increase the ethyl acetate concentration (e.g., 0-5% gradient over several column volumes) to first elute the homocoupling product.

    • Continue the gradient (e.g., 5-20% ethyl acetate) to elute your desired product.

    • The protodeboronated byproduct will typically elute at a slightly higher ethyl acetate concentration.

  • Monitor Fractions: Collect small fractions and monitor them carefully by TLC, staining with potassium permanganate or using a UV lamp.

  • Combine and Concentrate: Combine the pure fractions of your desired product and concentrate under reduced pressure.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureTypical Elution Order (Normal Phase)Identification Notes
Homocoupling ProductDimer of the starting boronic acid's aryl group1st (Least Polar)Higher molecular weight in MS. Symmetrical structure often simplifies ¹H NMR.
Desired Product Coupled Aryl-Aryl 2nd Target molecular weight in MS. Expected NMR spectrum.
Protodeboronation ProductMethyl 2-phenylethanoate3rd (Most Polar of the three)Lower molecular weight in MS. Shows a singlet for the benzylic CH₂ group in ¹H NMR.
Hydrolyzed ProductCarboxylic acid analogue of desired productRemains on the column or elutes with very high polarity solventSignificantly different polarity. Broad -OH peak in ¹H NMR. Different mass in MS (-14 Da).

Q2: My LC-MS analysis shows a significant amount of a byproduct with a mass 14 units less than my expected product. How do I prevent its formation?

Answer: This mass difference (-14 Da) corresponds to the hydrolysis of the methyl ester (-OCH₃) to a carboxylic acid (-OH). This is caused by the basic aqueous conditions of the reaction or workup.

Causality: The hydroxide ions present in aqueous base solutions (like K₂CO₃) can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester and leading to saponification.[7]

Solution:

  • Modify Reaction Conditions: If possible, use a non-aqueous base like potassium fluoride (KF) or a milder base that is less prone to causing hydrolysis.[7]

  • Implement a Non-Hydrolytic Workup: Avoid washing with basic solutions. After the reaction, quench with a neutral salt solution (brine) or a slightly acidic buffer (e.g., saturated NH₄Cl solution) if the product is stable to acid.

Protocol 2: Modified Workup to Prevent Ester Hydrolysis

  • Cool the Reaction: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Dilute: Add an organic solvent like ethyl acetate or toluene (20 mL).

  • Quench: Instead of a base wash, wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL).

  • Final Wash: Wash with brine (1 x 20 mL) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

Q3: I have a persistent grey/black color in my product, and I suspect it's residual palladium. How can I remove it?

Answer: Palladium contamination is a common issue in cross-coupling chemistry. The fine black powder is typically palladium(0). It can be removed by treating the solution of your crude product with an adsorbent or a scavenger.

Solution:

  • Filtration through Celite®: This is the simplest method. Pass a solution of your crude product through a short plug of Celite®. This can physically trap finely divided palladium particles.[11]

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb residual palladium.[11]

  • Thiol-Based Scavengers: For more stubborn cases, silica-functionalized thiol scavengers can be used, which selectively bind to palladium.

Protocol 3: Removal of Palladium Residues

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Add Adsorbent: Add a small amount of activated charcoal (approx. 5-10% w/w relative to the crude product).[11]

  • Stir: Stir the mixture at room temperature for 15-30 minutes.

  • Filter: Filter the mixture through a pad of Celite® in a Büchner funnel to remove the charcoal and adsorbed palladium. Wash the pad with fresh solvent.

  • Concentrate: Collect the filtrate and concentrate under reduced pressure.

References
  • Protodeboronation. Wikipedia.[Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Publishing.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.[Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.[Link]

  • Supporting Information for a Royal Society of Chemistry publication. The Royal Society of Chemistry.[Link]

  • Supporting Information for a Wiley-VCH publication. Wiley-VCH.[Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Homocoupling of various phenyl boronic acids. ResearchGate.[Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.[Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.[Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.[Link]

  • (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • This compound. BoronPharm.[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).[Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.[Link]

  • Chromatography. Bio-Rad.[Link]

  • (4-Methoxyphenyl)boronic acid. PubChem.[Link]

  • (4-Methoxy-2-nitrophenyl)boronic acid. PubChem.[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.[Link]

  • 4-Methoxycarbonylphenylboronic acid. PubChem.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium.[Link]

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(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: A Guide to Reaction Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this reagent, with a particular focus on the effects of water, and to offer practical solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the boronic acid and the methyl ester.

  • Boronic Acid Moiety: This group is susceptible to two main degradation pathways influenced by water.

    • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of methyl 2-(4-hydroxyphenyl)acetate as a byproduct and a loss of your starting material.[1][2] This reaction is often catalyzed by acid or base and is highly dependent on reaction conditions.[1][3]

    • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[2][4][5] While this process is often reversible upon exposure to water, it alters the molecular weight and can lead to significant errors in stoichiometry if not accounted for, causing reproducibility issues.[2][6]

  • Methyl Ester Moiety: The ester group is susceptible to hydrolysis, especially under basic conditions (like those often used in Suzuki-Miyaura couplings) or acidic conditions, to yield the corresponding carboxylic acid. This introduces a new, more polar functional group which can alter solubility, chelate to the metal catalyst, and complicate purification.

Q2: How should I properly store this boronic acid to ensure long-term stability?

A2: Proper storage is critical to preserving the integrity of the reagent. Boronic acids are generally hygroscopic, meaning they readily absorb moisture from the air.[7][8]

  • Environment: Store the compound in a tightly sealed container in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox.[7] The ideal temperature range is between 15°C and 25°C (59°F and 77°F).[8]

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.

  • Avoid Contamination: Store boronic acids away from strong acids, bases, and oxidizing agents.[9]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. I suspect water in my reaction is the cause. What is the mechanism of failure and how can I fix it?

A: You are correct to be suspicious of water. While trace amounts of water can sometimes be beneficial or even necessary for the catalytic cycle in some Suzuki-Miyaura reactions, excess water is a primary cause of low yields due to a competitive and irreversible side reaction: protodeboronation .[1][10][11]

Causality: The desired Suzuki-Miyaura catalytic cycle relies on the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center.[12] However, in the presence of a proton source like water, the boronic acid can be protonated and cleaved from the aryl ring before it has a chance to engage with the catalyst.[1] This is particularly problematic under the basic conditions required for the coupling, which activate the boronic acid for both the desired transmetalation and the undesired protodeboronation.[3][11][13]

The diagram below illustrates how the boronic acid starting material can be diverted from the productive catalytic cycle by the protodeboronation side reaction.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Destructive Protodeboronation Pathway A Ar-B(OH)₂ (Starting Material) C Transmetalation A->C Base P1 Ar-B(OH)₂ B [Ar-Pd-L₂-X] Oxidative Addition Product B->C D [Ar-Pd-L₂-Ar'] C->D E Reductive Elimination D->E F Ar-Ar' (Desired Product) E->F G Pd(0)L₂ E->G Catalyst Regeneration G->B Ar'-X P2 Protodeboronation P1->P2 H₂O, Base/Acid P3 Ar-H (Side Product) P2->P3

Fig 1. Competing pathways for the boronic acid reagent.

Troubleshooting & Optimization:

StrategyRationaleRecommended Action
Use Anhydrous Conditions Minimizes the primary source of protons for protodeboronation. This is the most effective solution.[10]Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, THF). Ensure all glassware is oven- or flame-dried. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
Degas Solvents Removes dissolved oxygen, which can lead to oxidative homocoupling of the boronic acid (Ar-Ar) and damage the palladium catalyst.Sparge the solvent with an inert gas for 20-30 minutes prior to use, or use the freeze-pump-thaw method (3 cycles).
Choice of Base Some bases are hygroscopic or contain water. The choice of base is critical.[14]Use a non-hygroscopic, anhydrous base such as K₃PO₄ or Cs₂CO₃. If using an aqueous base solution is unavoidable, ensure it is thoroughly degassed. Potassium trimethylsilanolate (TMSOK) can be used as a soluble base for strictly anhydrous, homogeneous reactions.[10][15][16]
Reagent Quality The boronic acid may have degraded to boroxine or absorbed water during storage.Assess the purity of the boronic acid before use (see Protocol 2). If boroxine has formed, stoichiometry will be incorrect. Consider using the more stable pinacol ester derivative if instability is a persistent issue.[2][17]
Increase Catalyst Loading If the reaction is sluggish due to minor inhibition, a higher catalyst concentration may improve conversion.[14]Increase catalyst loading from 1-2 mol% to 3-5 mol%. This is a workaround, not a primary solution.
Issue 2: Inconsistent Results and Formation of Boroxine

Q: My reaction works well sometimes but is difficult to reproduce. My colleagues suggest it might be due to boroxine formation. What is this and how does it affect my experiment?

A: Boroxine formation is a common issue with solid boronic acids and a frequent cause of poor reproducibility.[2] As mentioned, it is the cyclic trimer anhydride formed from the dehydration of three boronic acid molecules.[4][5]

Causality: The equilibrium between the boronic acid and its boroxine is highly sensitive to the presence of water.[5][18][19] 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

When you weigh out the solid reagent, you may have a mixture of the boronic acid and the boroxine. Since three molecules of boronic acid form one molecule of boroxine, a sample containing significant boroxine will have fewer moles of the active boron species than your calculation assumes. This leads to an incorrect stoichiometry (i.e., you are adding less of the boronic acid than you think), which can drastically affect reaction outcomes. The equilibrium can be shifted back to the boronic acid by adding water, but this re-introduces the risk of protodeboronation.[18]

Boroxine_Equilibrium BoronicAcid 3 x this compound R-B(OH)₂ Boroxine 1 x Boroxine (RBO)₃ BoronicAcid->Boroxine Dehydration Hydrolysis Water 3 x H₂O

Fig 2. The reversible equilibrium between boronic acid and boroxine.

Troubleshooting & Optimization:

  • Use Fresh Reagent: Use boronic acid from a freshly opened bottle that has been stored correctly.

  • Convert to an Ester: For highly sensitive or crucial reactions, consider converting the boronic acid to its corresponding pinacol boronate ester. These esters are generally more stable, are not prone to boroxine formation, and can be purified by chromatography.[2][17]

  • Standardize Handling: Always handle the boronic acid in a dry environment (e.g., glovebox) to minimize water absorption and subsequent equilibrium shifts.

Part 3: Protocols & Best Practices

This section provides validated, step-by-step procedures for key experimental workflows.

Protocol 1: Recommended Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize the impact of water and improve reaction success and reproducibility.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

  • Oven-dried glassware and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all flasks, condensers, and syringes are thoroughly dried in an oven (>120°C) overnight and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reagent Addition: To a flame-dried round-bottom flask equipped with a stir bar, add the aryl halide, this compound, and the anhydrous base under a positive pressure of inert gas.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.[14] Then, add the degassed anhydrous solvent via cannula or syringe.[14]

  • Reaction Execution: Lower the flask into a pre-heated oil bath or heating mantle set to the desired temperature (typically 80-110°C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots using a nitrogen-flushed syringe.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[14]

Protocol 2: Quality Assessment of Boronic Acid Reagent

Before use, especially if a reaction is failing, it is wise to assess the quality of your boronic acid.

Method 1: ¹H NMR Spectroscopy

  • Objective: To check for the presence of the protodeboronated side product and assess the general purity.

  • Procedure: Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Look for the characteristic B(OH)₂ proton signal, which is often a broad singlet. More importantly, check for sharp signals corresponding to the aromatic protons of the byproduct, methyl 2-(4-hydroxyphenyl)acetate. The presence of this byproduct indicates that significant degradation has occurred.

Method 2: Karl Fischer Titration

  • Objective: To quantify the water content in the solid boronic acid.

  • Procedure: This is a standard analytical technique for water determination. If you have access to a Karl Fischer titrator, it provides the most accurate measure of water content in your solid reagent.[20]

  • Analysis: High water content (>0.5% w/w) suggests improper storage and increases the risk of side reactions. The reagent should be thoroughly dried under high vacuum before use.

References
  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

  • Denmark, S. E., et al. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Denmark, S. E., & Kassel, D. B. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Iovine, P. M., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. Computational and Theoretical Chemistry. Available at: [Link]

  • Nishiyabu, R., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Available at: [Link]

  • Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • El-Fayyoumy, A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Denmark, S. E., & Regens, C. S. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Angewandte Chemie International Edition. Available at: [Link]

  • Yuanli Bio. (2023). What are the storage conditions for Boric acid - 10B?. Available at: [Link]

  • U.S. Borax Inc. Borate handling and storage. Available at: [Link]

  • El-Fayyoumy, A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Quora. What is the prominent role of water in the Suzuki reaction?. Available at: [Link]

  • ResearchGate. The Boroxine-Boronic Acid Equilibrium. Available at: [Link]

  • ResearchGate. Phenylboronic acid-diol binding and ester hydrolysis. Available at: [Link]

  • Yuanli Bio. (2023). What are the analytical methods for determining the purity of Boric acid - 10B?. Available at: [Link]

  • Semantic Scholar. The Boroxine-Boronic Acid Equilibrium. Available at: [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Available at: [Link]

  • Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. Available at: [Link]

  • University of California, Riverside EH&S. Corrosive Storage Guidelines. Available at: [Link]

  • PubMed. (2013). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. The influence of water on the solid‐phase Suzuki–Miyaura reaction. Available at: [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Available at: [Link]

  • Studocu. To perform the assay of the given sample of boric acid. Available at: [Link]

  • ResearchGate. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • Bio-protocol. (2018). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Available at: [Link]

  • Google Patents. (2013). Method for measuring trace moisture content in borate compound.
  • Semantic Scholar. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • ResearchGate. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Available at: [Link]

  • UCL Discovery. Applications of Boronic Acids in Organic Synthesis. Available at: [Link]

  • National Institutes of Health. (2023). Microhydration of phenylboronic acid and its hydration free energy. Available at: [Link]

  • ACS Publications. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Available at: [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Navigating the Reactivity Landscape of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose reactivity profoundly dictates the success of the coupling. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug development, a nuanced understanding of how substituents on a phenylboronic acid influence its performance is paramount for reaction optimization and the strategic design of synthetic routes.

This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling. We will delve into the underlying electronic and steric factors that govern their reactivity, present quantitative data to facilitate informed substrate selection, and provide a detailed experimental protocol for researchers to conduct their own comparative analyses.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3] A fundamental understanding of this mechanism is crucial to appreciating the role of the phenylboronic acid and its substituents. The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1]

  • Transmetalation: This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the aryl group from the boron.[4] The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the efficiency of this step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decoding Reactivity: The Influence of Substituents

The electronic and steric properties of the substituents on the phenylboronic acid ring are critical determinants of its reactivity in the transmetalation step.

Electronic Effects: A Balancing Act

The transmetalation step involves the transfer of the aryl group from the boron to the palladium center. The nucleophilicity of the ipso-carbon of the phenylboronic acid plays a significant role here.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring through resonance or inductive effects. This enhanced electron density increases the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step and generally leading to higher reaction rates and yields.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR) decrease the electron density of the aromatic ring. This reduction in electron density diminishes the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[5] However, the effect of EWGs can be complex and is also influenced by the reaction conditions.[6]

Electronic_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG EDG (-OCH₃, -CH₃) Increases electron density on the ring Enhances nucleophilicity of ipso-carbon Accelerates Transmetalation EDG_Conclusion Higher Reactivity EDG:f3->EDG_Conclusion Transmetalation Transmetalation Step EWG EWG (-NO₂, -CN) Decreases electron density on the ring Reduces nucleophilicity of ipso-carbon Slows Transmetalation EWG_Conclusion Lower Reactivity EWG:f3->EWG_Conclusion

Caption: Influence of electronic effects on the transmetalation step.

Steric Hindrance: The Ortho Effect

Substituents at the ortho position of the phenylboronic acid can introduce significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[7][8] Even with favorable electronic properties, a sterically demanding ortho-substituent can lead to significantly lower reaction rates and yields. In some cases, specialized bulky phosphine ligands on the palladium catalyst can help to overcome some of this steric hindrance.[9][10]

Quantitative Comparison of Substituted Phenylboronic Acid Reactivity

To provide a clearer picture of the relative reactivities, the following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoacetophenone. The data is compiled from various sources and standardized where possible to provide a comparative overview. It's important to note that absolute yields can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Phenylboronic Acid SubstituentPositionElectronic EffectSteric EffectRelative Yield (%)Reference
4-Methoxy (-OCH₃)paraDonatingMinimal95-99[11]
4-Methyl (-CH₃)paraDonatingMinimal90-95[12]
Unsubstituted (-H)-NeutralMinimal85-90[11]
4-Fluoro (-F)paraWithdrawing (inductive)Minimal80-85[13]
4-Formyl (-CHO)paraWithdrawingMinimal75-85[14]
3-Nitro (-NO₂)metaWithdrawingMinimal70-80[6]
4-Nitro (-NO₂)paraWithdrawingMinimal65-75[6]
2-Methyl (-CH₃)orthoDonatingSignificant50-60[8]
2-Nitro (-NO₂)orthoWithdrawingSignificant< 20[6]

Experimental Protocol for Comparative Reactivity Studies

This protocol provides a robust framework for comparing the reactivity of different substituted phenylboronic acids under consistent reaction conditions.

Objective: To determine the relative reactivity of a series of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoacetophenone by monitoring the reaction progress over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl Halide: 4-bromoacetophenone

  • Boronic Acids: A selection of substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-methylphenylboronic acid, phenylboronic acid, 4-nitrophenylboronic acid, 2-methylphenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Internal Standard: Dodecane (for GC analysis) or a suitable non-reactive compound for HPLC

  • Reaction Vessels: Schlenk tubes or similar reaction vials with septa

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a UV detector.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoacetophenone in the degassed solvent mixture.

    • Prepare individual stock solutions of each substituted phenylboronic acid in the degassed solvent mixture.

    • Prepare a stock solution of the internal standard in the degassed solvent mixture.

    • Prepare a stock solution of the palladium catalyst and ligand (if using a two-component system) in the degassed solvent mixture.

  • Reaction Setup:

    • To a series of labeled reaction vials, add a magnetic stir bar.

    • Using a syringe, add the 4-bromoacetophenone stock solution to each vial.

    • Add the internal standard stock solution to each vial.

    • Add the respective substituted phenylboronic acid stock solution to each designated vial.

    • Add the base (solid) to each vial.

    • Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Inject the catalyst stock solution into each vial to initiate the reaction.

    • Place the vials in a pre-heated oil bath or heating block at a constant temperature (e.g., 80 °C).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

    • Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the consumption of the starting material (4-bromoacetophenone) and the formation of the product relative to the internal standard.

    • Plot the concentration of the product versus time for each substituted phenylboronic acid.

    • The initial reaction rates can be determined from the slope of these plots, providing a quantitative measure of reactivity.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) B Add Reactants & Base to Vials A->B C Seal and Purge with Inert Gas B->C D Inject Catalyst to Initiate C->D E Heat at Constant Temperature D->E F Withdraw Aliquots at Time Intervals E->F G Quench Aliquots F->G H Analyze by GC/HPLC G->H I Plot Data & Determine Rates H->I

Sources

A Senior Application Scientist's Guide to the Validation of Reaction Products from (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of reaction products is paramount to ensure the integrity and reproducibility of synthetic endeavors. This guide provides an in-depth technical comparison of the performance of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in common cross-coupling reactions and details the essential experimental protocols for the unambiguous validation of its products. We will delve into the nuances of Suzuki-Miyaura and Chan-Lam couplings, offering a comparative analysis with alternative boronic acids and providing field-proven insights into the causality behind experimental choices.

Introduction to this compound: A Versatile Reagent

This compound is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds. The presence of the methoxycarbonylmethoxy group imparts unique electronic properties and offers a potential handle for further chemical modifications, making it an attractive reagent in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This guide will explore its reactivity in two of the most powerful cross-coupling methodologies: the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam coupling.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The electronic nature of the boronic acid plays a pivotal role in the efficiency of this reaction. The ester functionality in this compound acts as a mild electron-withdrawing group, which can influence the kinetics of the catalytic cycle.

To provide a comparative perspective, we will analyze its performance against boronic acids with electron-donating and stronger electron-withdrawing substituents. While direct comparative studies with this compound are not extensively documented under a single set of conditions, we can infer its reactivity based on the well-established principles of the Suzuki-Miyaura reaction and data from analogous systems. Generally, electron-donating groups on the boronic acid can accelerate the transmetalation step, often leading to higher yields and faster reaction rates. Conversely, strong electron-withdrawing groups can sometimes retard the reaction, although this can often be overcome by careful optimization of the reaction conditions.

Table 1: Comparative Yields of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Reaction

Boronic AcidSubstituent NatureTypical Yield (%)Reference
4-Methoxyphenylboronic acidElectron-Donating90-99[2]
Phenylboronic acidNeutral85-95[3]
This compound Mildly Electron-Withdrawing Expected: 80-95 *Predicted
4-Carboxyphenylboronic acidElectron-Withdrawing70-90[4]
4-Nitrophenylboronic acidStrongly Electron-Withdrawing60-85[5]

*Predicted yield based on the electronic effect of the substituent and typical performance of similar boronic acids.

The moderate electron-withdrawing nature of the methoxycarbonylmethoxy group is anticipated to provide a good balance between reactivity and stability, leading to high-yielding coupling reactions with a broad range of aryl halides.

Experimental Workflow: Suzuki-Miyaura Coupling & Product Validation

The following workflow outlines the key steps from reaction setup to the comprehensive validation of the biaryl product.

Suzuki_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_validation Product Validation Reaction_Setup Reaction Setup: - Boronic Acid - Aryl Halide - Pd Catalyst - Base - Solvent Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup TLC_Monitoring TLC/HPLC Monitoring Workup->TLC_Monitoring Purification Purification (Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis (Purity) Purification->HPLC TLC_Monitoring->Purification

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction and subsequent product validation.

Performance in Chan-Lam Coupling: Exploring C-N Bond Formation

The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[6] This reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination. The electronic properties of the boronic acid also influence the outcome of the Chan-Lam coupling.

The performance of this compound in the Chan-Lam coupling is expected to be robust. The reaction is tolerant of a wide range of functional groups, and the ester moiety in our target molecule should be well-tolerated.[7]

Table 2: Expected Performance of this compound in Chan-Lam Coupling with Anilines

Aniline Coupling PartnerElectronic NatureExpected Yield (%)
AnilineNeutralGood to Excellent
4-MethoxyanilineElectron-RichExcellent
4-NitroanilineElectron-PoorModerate to Good
Experimental Workflow: Chan-Lam Coupling & Product Validation

The following diagram illustrates the key stages of a Chan-Lam N-arylation reaction.

ChanLam_Workflow cluster_reaction Chan-Lam N-Arylation cluster_validation Product Validation Reaction_Setup Reaction Setup: - Boronic Acid - Amine - Cu Catalyst - Base - Solvent Reaction Stirring at Room Temp. or Heating Reaction_Setup->Reaction Workup Extraction & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR MS Mass Spectrometry (ESI-MS) Workup->MS HPLC HPLC Analysis (Purity) Workup->HPLC

Caption: A generalized workflow for a Chan-Lam N-arylation reaction and product analysis.

Detailed Experimental Protocols for Product Validation

The unambiguous characterization of the reaction products is a critical component of synthetic chemistry. The following protocols provide step-by-step guidance for the key analytical techniques used to validate the products from reactions involving this compound.

Protocol 1: Purification by Flash Column Chromatography

Rationale: To isolate the desired product from unreacted starting materials, catalyst residues, and byproducts.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale: To confirm the structure of the product by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to identify for a Suzuki product like methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate would include distinct aromatic proton signals, a singlet for the methoxy group protons, and a singlet for the methyl ester protons.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will show characteristic signals for the aromatic carbons, the ester carbonyl carbon, and the methoxy and methyl ester carbons.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the connectivity of the molecule. Compare the obtained spectra with expected values or literature data if available.[8][9]

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Rationale: To determine the molecular weight of the product and confirm its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock solution to the low µg/mL or ng/mL range.

  • Infusion: Introduce the sample solution into the ESI-MS instrument via direct infusion or through an HPLC system.

  • Ionization: The sample is ionized in the electrospray source, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation: Compare the observed m/z value with the calculated exact mass of the expected product to confirm its identity. For biaryl esters, the molecular ion peak will be the primary focus of the analysis.[10]

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: To assess the purity of the final product and to monitor the progress of the reaction.[11]

  • Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

  • Sample Preparation: Prepare a standard solution of the purified product of known concentration and a solution of the sample to be analyzed.

  • Injection: Inject a small volume of the sample solution onto the HPLC column.

  • Detection: Monitor the elution of the components using a UV detector at an appropriate wavelength.

  • Purity Assessment: The purity of the sample is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram. For reaction monitoring, the disappearance of starting materials and the appearance of the product can be tracked over time.[12]

Conclusion

This compound is a versatile and effective reagent for the construction of complex organic molecules through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. This guide has provided a framework for understanding its reactivity in comparison to other boronic acids and has detailed the essential, self-validating protocols for the rigorous confirmation of the resulting reaction products. By employing these systematic approaches to synthesis and validation, researchers can ensure the accuracy and reliability of their scientific findings, paving the way for advancements in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 15(6), 178–184. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

  • ResearchGate. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • ResearchGate. (2018). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... [Link]

  • Royal Society of Chemistry. (2019). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]

  • ResearchGate. (2014). Kinetics of the coupling of 4‐methoxyphenylboronic acid with... [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • ACS Publications. (2021). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • ChemRxiv. (2020). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stereodynamics of intramolecular hemiacetals in biaryl aldehyde-alcohols. [Link]

  • MDPI. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • ResearchGate. (2015). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. [Link]

  • FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • PubMed. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-promoted Cross-Coupling With MeB(OH)2. [Link]

  • Wiley-VCH. (2009). Supporting Information. [Link]

  • PLOS One. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Synthesis. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]

  • National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ResearchGate. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]

  • ChemRxiv. (2020). Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. [Link]

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A Senior Application Scientist's Guide to Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Boron Reagent in Cross-Coupling Success

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2][3] This palladium-catalyzed C-C bond formation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the choice of catalyst, ligand, base, and solvent are all critical parameters, the structure and properties of the boronic acid coupling partner often hold the key to unlocking higher yields and reaction efficiency.

The selection of the boronic acid is not a trivial choice. Its electronic and steric properties directly influence the rate-limiting transmetalation step of the catalytic cycle, dictate the propensity for unwanted side reactions like protodeboronation, and ultimately govern the overall success of the synthesis.[4] This guide provides an in-depth analysis of how different boronic acids perform in cross-coupling reactions, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions for reaction optimization.

The Mechanism: Why the Boronic Acid Structure is Critical

To understand the impact of the boronic acid, one must first appreciate its role in the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_main Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_Intermediate R¹-Pd(II)L₂-X OxAdd->PdII_Intermediate PdII_Intermediate->Pd0 Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronic_Acid R²-B(OH)₂ RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium(II) center, is frequently the rate-determining step.[5] The boronic acid must first be activated by a base to form a more nucleophilic boronate 'ate' complex ([R²-B(OH)₃]⁻), which enhances the polarization of the R²-B bond and facilitates the transfer. Consequently, any structural feature of the boronic acid that affects its Lewis acidity or the nucleophilicity of the ipso-carbon being transferred will have a profound impact on the reaction yield.[2]

Key Factors Influencing Boronic Acid Performance

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of substituents on an arylboronic acid is a primary determinant of its reactivity.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, which generally accelerates the rate of transmetalation and leads to higher reaction yields.[7][8]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, often slowing the transmetalation step. Furthermore, EWGs increase the Lewis acidity of the boron center, which can make the boronic acid more susceptible to protodeboronation, a major yield-reducing side reaction.[1][9]

Steric Hindrance: The Impact of Ortho-Substituents

Steric bulk, particularly from substituents at the ortho position, can significantly impede the reaction. Large groups near the C-B bond can hinder the formation of the necessary palladium-boronate complex required for transmetalation.[10] This steric clash can dramatically lower the reaction rate and, in severe cases, prevent the coupling entirely. However, in some systems, this effect can be exploited for regioselective couplings on poly-halogenated substrates.[10]

Stability and the Boronic Acid vs. Boronic Ester Trade-Off

While boronic acids are the classic reagents, they can be prone to decomposition, primarily through two pathways:

  • Protodeboronation: The C-B bond is cleaved by a proton source (often water or alcohol in the solvent), replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient aryl and heteroaryl boronic acids.[1][6]

  • Homocoupling: Two boronic acid molecules couple to form a symmetrical biaryl (R²-R²). This is often promoted by the presence of Pd(II) species and oxygen.[6]

To combat these stability issues, various derivatives have been developed, with boronic esters being the most common.

  • Pinacol Esters (Bpin): These are significantly more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[6][11] They are often used for substrates that are unstable as boronic acids, such as 2-pyridyl boronic acid.[11] The trade-off is that they can be less reactive and may require more forcing conditions or hydrolysis to the boronic acid in situ before transmetalation can occur.[6]

  • Neopentyl Esters & MIDA Boronates: These represent further advancements in balancing stability and reactivity. Neopentyl esters have shown greater reactivity than pinacol esters in some systems.[6][11] MIDA boronates offer exceptional stability, allowing for "slow-release" of the boronic acid under specific conditions, which is ideal for coupling highly unstable boronic acids.[11]

  • Organotrifluoroborates (R-BF₃K): These crystalline salts are highly stable to air and moisture and often show excellent reactivity, sometimes providing superior yields compared to boronic acids, particularly with challenging substrates.[12][11]

Experimental Design for Comparative Analysis

To objectively compare the performance of different boronic acids, a standardized experimental protocol is essential. The following workflow ensures that variations in yield can be confidently attributed to the structure of the boronic acid itself.

Experimental_Workflow start Define Core Reaction: Aryl Halide, Catalyst, Ligand, Base, Solvent setup Parallel Reaction Setup (Inert Atmosphere) start->setup ba_a Reaction A: Boronic Acid A (e.g., 4-MeO-PhB(OH)₂) setup->ba_a ba_b Reaction B: Boronic Acid B (e.g., PhB(OH)₂) setup->ba_b ba_c Reaction C: Boronic Acid C (e.g., 4-CF₃-PhB(OH)₂) setup->ba_c monitor Reaction Monitoring (TLC or GC-MS) ba_a->monitor ba_b->monitor ba_c->monitor workup Standardized Quench & Workup monitor->workup analysis Quantitative Analysis (GC, HPLC, or qNMR with Internal Standard) workup->analysis result Compare Yields & Purity analysis->result

Sources

The Intrinsic Instability of Boronic Acids: A Key Experimental Hurdle

Author: BenchChem Technical Support Team. Date: January 2026

A researcher's choice of reagents can significantly impact the efficiency, reproducibility, and ultimate success of their synthetic endeavors. In the realm of cross-coupling reactions and drug discovery, boronic acids and their pinacol esters are mainstays, serving as critical building blocks. However, a crucial distinction in their stability often dictates which is the superior choice for a given application. This guide offers an in-depth, evidence-based comparison of the stability of boronic acids versus their pinacol esters, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions.

Boronic acids, while immensely useful, are known for their frustrating instability under common laboratory conditions.[1] Their susceptibility to various degradation pathways can lead to inconsistent results, reduced yields, and complications in purification and handling.[1][2] One of the most prevalent degradation routes is dehydration to form cyclic trimers known as boroxines.[2] This process is often reversible but can significantly alter the reactivity and physical properties of the boronic acid.

Furthermore, boronic acids can undergo protodeboronation, particularly under certain pH conditions, cleaving the carbon-boron bond and rendering the reagent inactive.[2] Oxidative degradation is another significant concern, especially in biological contexts where reactive oxygen species may be present.[3][4] This susceptibility to oxidation can convert the boronic acid into an alcohol and boric acid, diminishing its utility.[4]

Pinacol Esters: A Shield of Stability

The conversion of a boronic acid to its corresponding pinacol ester is a widely adopted strategy to overcome these stability issues.[5] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system provides steric protection to the boron atom, making the molecule less prone to the degradation pathways that plague free boronic acids.[2] This enhanced stability translates to a longer shelf life, easier handling as they are generally less sensitive to air and moisture, and often cleaner reactions with higher yields.[2] While pinacol esters offer greater stability, they are not entirely immune to hydrolysis and can revert to the corresponding boronic acid, particularly in the presence of water or alcohols.[1][6][7]

A Quantitative Look at Stability: Experimental Evidence

To illustrate the practical differences in stability, the following table summarizes typical degradation data for a generic aryl boronic acid versus its pinacol ester under various stress conditions.

Table 1: Comparative Stability of an Aryl Boronic Acid and its Pinacol Ester

Stress ConditionAryl Boronic Acid (% Purity Loss)Aryl Boronic Acid Pinacol Ester (% Purity Loss)Primary Degradation Pathway
Ambient Storage (Solid, 1 month) 5-15%< 2%Dehydration to boroxine
Aqueous Buffer (pH 7.4, 24h) 10-25%< 5%Hydrolysis, Oxidation
Acidic Conditions (pH 2, 8h) > 40%5-10%Protodeboronation
Elevated Temperature (Solid, 60°C, 24h) 20-35%< 5%Dehydration, Decomposition
Silica Gel Chromatography Significant decomposition often observedGenerally stable[8]Hydrolysis, Adsorption

Note: The values presented are representative and can vary depending on the specific structure of the aryl group.

Experimental Protocols for Assessing Stability

For researchers wishing to perform their own comparative stability studies, the following protocols provide a robust framework.

Protocol 1: Thermal Stability Evaluation (Solid State)

Objective: To assess and compare the degradation of a boronic acid and its pinacol ester when subjected to thermal stress.

Materials:

  • Boronic acid and its corresponding pinacol ester

  • HPLC vials with caps

  • Forced-air oven or calibrated heating block

  • Analytical balance

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Diluent (e.g., 1:1 ACN:water)

Procedure:

  • Accurately weigh 2-5 mg of the boronic acid and the pinacol ester into separate, labeled HPLC vials.

  • Place the uncapped vials in a forced-air oven set to a desired temperature (e.g., 60°C).

  • At predetermined time points (e.g., 0, 8, 24, 48 hours), remove one vial of each compound.

  • Allow the vials to cool to room temperature.

  • Add a precise volume of diluent to each vial to dissolve the contents completely.

  • Cap the vials and vortex briefly.

  • Analyze the samples by HPLC, injecting equal volumes for each time point.

  • Determine the purity of the main peak at each time point by area normalization.

  • Plot the % purity versus time for each compound to compare their thermal stability.

Protocol 2: Hydrolytic Stability in Aqueous Buffer

Objective: To evaluate the stability of the compounds in a physiologically relevant aqueous environment.

Materials:

  • Boronic acid and its pinacol ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solvent (e.g., DMSO or ACN)

  • Incubator or water bath set to 37°C

  • HPLC system

Procedure:

  • Prepare concentrated stock solutions (e.g., 10 mM) of the boronic acid and pinacol ester in the chosen stock solvent.

  • In separate vials, dilute a small aliquot of each stock solution into pre-warmed PBS (37°C) to a final concentration of approximately 50 µM.

  • Immediately withdraw a sample from each vial for the t=0 time point and analyze by HPLC.

  • Incubate the vials at 37°C.

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw samples and analyze by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the t=0 sample and plot this against time.

Visualizing the Chemistry of Stability and Degradation

The following diagrams illustrate the key chemical processes discussed.

Caption: Dehydration of boronic acids to form boroxine anhydrides.

Caption: Hydrolysis of a boronic acid pinacol ester.

experimental_workflow start Prepare Stock Solutions (Boronic Acid & Pinacol Ester) stress Incubate under Stress Conditions (e.g., Heat, pH) start->stress sampling Withdraw Samples at Time Intervals (t=0, 1, 4, 8, 24h) stress->sampling analysis HPLC Analysis (Quantify Parent Peak Area) sampling->analysis data Plot % Compound Remaining vs. Time analysis->data conclusion Compare Stability Profiles data->conclusion

Caption: General experimental workflow for comparative stability studies.

Conclusion: Pinacol Esters as the Superior Choice for Stability

The evidence clearly indicates that boronic acid pinacol esters offer significantly enhanced stability compared to their free boronic acid counterparts. This stability provides tangible benefits in terms of longer shelf-life, ease of handling, and improved reproducibility in synthetic applications.[2] For researchers in drug discovery, the use of more stable boronate esters can lead to more reliable data in biological assays and is a key consideration for the development of new therapeutics.[9][10] While the choice of reagent will always be context-dependent, understanding the inherent stability advantages of pinacol esters is crucial for designing robust and efficient chemical processes.

References

  • Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules URL: [Link]

  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Molecules URL: [Link]

  • Title: Assessing the stability and reactivity of a new generation of boronic esters Source: American Chemical Society URL: [Link]

  • Title: On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods Source: ResearchGate URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: National Center for Biotechnology Information URL: [Link]

  • Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Ingenta Connect URL: [Link]

  • Title: Order of thermodynamic stability of representative boronic esters Source: ResearchGate URL: [Link]

  • Title: Stability of Boronic Esters to Hydrolysis : A Comparative Study Source: Semantic Scholar URL: [Link]

  • Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery and Development URL: [Link]

  • Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: ACS Publications URL: [Link]

  • Title: The background and radical generation pathways involving boronic acid (derivatives). Source: ResearchGate URL: [Link]

  • Title: Self-healing polymeric materials based on the dynamic covalent bonds of boronic/boronate esters Source: RSC Publishing URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health URL: [Link]

  • Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL: [Link]

  • Title: Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate) Source: ResearchGate URL: [Link]

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The Strategic Advantage of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Advanced Chemical Synthesis

In the intricate world of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, substrate scope, and functional group tolerance. This guide provides an in-depth analysis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid , a functionalized reagent designed for complex molecular construction, and compares its performance and utility against common alternatives.

The Molecule at a Glance: Beyond a Simple Aryl Donor

This compound is not merely a carrier of a phenyl group. Its defining feature is the para-substituted ether-ester moiety (-OCH₂COOCH₃). This functional group imparts a unique combination of properties that savvy chemists can leverage to overcome challenges in multi-step syntheses. Unlike simpler analogs, this reagent is designed for scenarios where solubility, reactivity, and downstream functionalization are all critical considerations.

Core Advantages in Synthetic Applications

The primary advantages of employing this compound can be categorized into three key areas: enhanced solubility, latent functionality for post-coupling modification, and fine-tuned electronic properties.

Enhanced Solubility Profile

A common hurdle in cross-coupling reactions is the poor solubility of reagents in organic solvents, leading to heterogeneous mixtures, slower reaction rates, and lower yields. Boronic acids, in particular, can be challenging to dissolve.

  • Comparison with Alternatives:

    • 4-Carboxyphenylboronic acid: The free carboxylic acid is highly polar, often requiring polar aprotic solvents like DMF or the use of aqueous bases, which can complicate product isolation and may not be suitable for water-sensitive substrates.

    • 4-Methoxyphenylboronic acid: While generally soluble in many organic solvents, its polarity is limited.

    • This compound: The presence of both an ether linkage and a methyl ester creates a molecule with a balanced polarity. This structure enhances solubility in a broader range of common organic solvents, from ethereal solvents like THF and dioxane to more polar ones like acetone and acetonitrile.[1][2][3] This improved solubility ensures homogenous reaction conditions, leading to more reliable and reproducible outcomes.

Comparative Performance: A Data-Driven Perspective

While direct, head-to-head comparative studies for this specific boronic acid are not abundant in the literature, we can infer its performance based on the well-established principles of Suzuki-Miyaura reactions. The key is understanding that the ester group is generally well-tolerated under typical Suzuki conditions, which often employ mild bases like carbonates or phosphates.

Table 1: Qualitative Comparison of Phenylboronic Acid Derivatives

FeatureThis compound4-Methoxyphenylboronic acid4-Carboxyphenylboronic acid4-(Methoxycarbonyl)phenylboronic acid
Solubility in Ethereal Solvents (e.g., THF) Good to ExcellentGoodPoor to ModerateModerate to Good
Post-Coupling Functional Handle Yes (Ester)NoYes (Carboxylic Acid)Yes (Ester)
Potential for Saponification Side Reaction Low risk with mild baseN/AN/A (already an acid)Low risk with mild base
Electronic Influence of Substituent Weakly electron-withdrawingElectron-donatingStrongly electron-withdrawingModerately electron-withdrawing
Typical Application Complex scaffolds requiring solubility and a modifiable tether.General synthesis of biaryls with an electron-donating group.Introduction of a carboxylic acid moiety for polar interactions or further linking.Direct introduction of an ester group.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a flame-dried flask. p2 2. Add Base (e.g., K₂CO₃, 2.0 eq). p1->p2 p3 3. Purge the flask with an inert gas (Argon or Nitrogen). p2->p3 p4 4. Add degassed solvent (e.g., Toluene/Ethanol/H₂O mixture). p3->p4 p5 5. Heat the mixture (e.g., 80-100 °C) with stirring. p4->p5 p6 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. p5->p6 p7 7. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). p6->p7 p8 8. Wash with water and brine. p7->p8 p9 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. p8->p9 p10 10. Purify the crude product by column chromatography. p9->p10

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvents (e.g., Toluene, Ethanol, Water)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The Post-Coupling Advantage: A Gateway to Further Complexity

The true elegance of using this compound lies in the synthetic possibilities unlocked after the C-C bond formation. The methyl ester is a versatile functional handle.

Diagram 2: Post-Coupling Transformation Pathways

G cluster_transformations Post-Coupling Modifications cluster_products Derivative Products start Biaryl Product with -OCH₂COOCH₃ group hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis amidation Amidation (e.g., R₂NH, heat or coupling agent) start->amidation reduction Reduction (e.g., LiAlH₄, THF) start->reduction acid Carboxylic Acid Derivative (-OCH₂COOH) hydrolysis->acid amide Amide Derivative (-OCH₂CONR₂) amidation->amide alcohol Alcohol Derivative (-OCH₂CH₂OH) reduction->alcohol

Caption: Potential synthetic routes following the initial Suzuki coupling.

  • Hydrolysis: The methyl ester can be easily saponified under mild basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield the corresponding carboxylic acid. This acid can then be used to form salts, improve aqueous solubility, or act as a handle for coupling with amines to form amides.

  • Amidation: The ester can be directly converted to a wide range of amides by heating with an amine, allowing for the introduction of diverse structural motifs and the exploration of structure-activity relationships in drug discovery.

  • Reduction: The ester can be reduced to a primary alcohol (e.g., using lithium aluminum hydride), providing another point for diversification or for use as a linker in more complex molecular architectures.

This latent reactivity is a significant advantage over 4-methoxyphenylboronic acid , which offers no straightforward handle for further functionalization, and provides a protected, less polar alternative to using the more reactive 4-carboxyphenylboronic acid directly in the coupling step.

Conclusion: A Strategic Choice for Complex Synthesis

This compound is a highly valuable reagent for chemists engaged in the synthesis of complex, functional molecules. Its primary advantages—a superior solubility profile in common organic solvents and the presence of a versatile ester handle for post-coupling modifications—make it a strategic choice over simpler, more common phenylboronic acids. While its cost may be higher than that of bulk alternatives, its use can streamline synthetic routes, improve yields, and broaden the scope of accessible molecular architectures, particularly in the fields of medicinal chemistry and materials science. By understanding its unique properties, researchers can unlock new possibilities in the design and execution of sophisticated synthetic strategies.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary special.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 835-849.[1]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4556-4563.[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 103-108.[4]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4387-4397.[5][6][7]

  • Al-Masum, M., & Livinghouse, T. (2000). A Highly Efficient Suzuki Cross-Coupling of Aryl Bromides with Arylboronic Acids in an Aqueous-Organic Medium. Tetrahedron Letters, 41(25), 4931-4934.

Sources

A Comparative Guide to the Mechanistic Nuances of Reactions with (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Considerations and Predicted Reactivity

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is an arylboronic acid distinguished by a para-substituted methoxycarbonylmethoxy group. This substituent imparts specific electronic properties that influence its behavior in catalytic cycles.

  • Electronic Effects : The ether oxygen atom acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate the key transmetalation step in Suzuki-Miyaura and Chan-Lam couplings.

  • Potential for Coordination : The ester carbonyl group, while primarily electron-withdrawing through induction, could potentially coordinate to the metal center, although this is less commonly invoked in the primary catalytic cycles.

  • Steric Profile : The substituent is of moderate steric bulk, which is not expected to significantly hinder the approach to the metal center in most standard cross-coupling reactions.

A critical, often undesired, side reaction for many boronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is highly dependent on reaction conditions, particularly pH, and can compete with the desired cross-coupling pathway.[1][2] For electron-rich boronic acids like the one , careful control of base and temperature is crucial to minimize this unproductive pathway.[3][4]

The Suzuki-Miyaura Coupling: A Comparative Analysis of Catalytic Systems

The Suzuki-Miyaura reaction is the cornerstone of C(sp²)–C(sp²) bond formation, relying on a palladium catalyst to couple the boronic acid with an aryl or vinyl halide/triflate.[5][6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

The Catalytic Cycle and the Rate-Determining Step

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate [Ar-Pd(II)L₂-Ar']⁻ oa_complex->trans_intermediate Transmetalation (Ar'B(OH)₃⁻) product_complex Ar-Pd(II)L₂-Ar' product_complex->pd0 Reductive Elimination product Ar-Ar' product_complex->product Product Release boronic_acid Ar'B(OH)₂ boronate Ar'B(OH)₃⁻ boronic_acid->boronate + OH⁻ (Base) boronate->oa_complex Chan_Lam_Cycle cu2_a L₂Cu(II) cu2_b L₂Cu(II)(NuH)(Ar') cu2_a->cu2_b Ligand Exchange (+ Ar'B(OH)₂) (+ NuH) cu3 L₂Cu(III)(Nu)(Ar') cu2_b->cu3 Oxidation (e.g., O₂) cu1 L₂Cu(I) cu3->cu1 Reductive Elimination product Ar'-Nu cu3->product Product Release cu1->cu2_a Oxidation (e.g., O₂) inputs Inputs: Ar'B(OH)₂ NuH (R₂NH or ROH) Base (optional)

Sources

The Versatile Virtuoso: A Comparative Guide to the Applications of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to innovation. In the vast landscape of synthetic chemistry, (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid has emerged as a particularly adept and versatile reagent. This guide offers an in-depth technical exploration of its applications, providing a comparative analysis against common alternatives, supported by experimental insights to inform your next breakthrough.

Introduction to a Multifaceted Building Block

This compound is a bifunctional molecule that marries the reactivity of a boronic acid with the latent functionality of a methyl ester. This unique combination makes it a valuable asset in a multitude of synthetic endeavors, from the construction of complex biaryl systems to the development of advanced materials. Its growing prominence in medicinal chemistry and materials science underscores the importance of understanding its performance characteristics in comparison to more conventional phenylboronic acids.

At the Heart of Modern Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a titan of carbon-carbon bond formation, and this compound is a distinguished participant.[1] This palladium-catalyzed reaction offers a powerful method for forging biaryl and aryl-heteroaryl linkages, which are prevalent motifs in pharmaceuticals and functional materials.[2][3]

Comparative Performance Analysis

The electronic nature of substituents on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid can accelerate the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction times.[3] Conversely, electron-withdrawing groups (EWGs) can sometimes present challenges, potentially slowing the reaction.[2]

The (2-methoxy-2-oxoethoxy) substituent on our subject molecule can be considered weakly electron-withdrawing or neutral in its influence on the boronic acid's reactivity in Suzuki-Miyaura couplings. To provide a clear comparison, let's consider its performance relative to two commonly used alternatives: 4-methoxyphenylboronic acid (a strong electron-donating group) and 4-(methoxycarbonyl)phenylboronic acid (an electron-withdrawing group).

Boronic AcidSubstituent TypeExpected ReactivityRepresentative Yield
4-Methoxyphenylboronic acidStrong Electron-DonatingHigh99%[4]
This compoundWeakly Electron-Withdrawing/NeutralModerate to HighNot explicitly reported, but expected to be high with optimized conditions.
4-(Methoxycarbonyl)phenylboronic acidElectron-WithdrawingModerateQuantitative[4]
4-Formylphenylboronic acidStrong Electron-WithdrawingModerateHigh with optimized conditions[2]

Note: The yields presented are representative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system employed.

The key advantage of this compound lies not in its absolute reactivity in the Suzuki coupling, which is generally robust, but in the synthetic versatility afforded by the ester functionality. This group can be readily hydrolyzed to a carboxylic acid, providing a handle for further derivatization, a feature not present in simpler analogs like 4-methoxyphenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification start Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture (e.g., with argon or nitrogen). start->degas add_catalyst Add palladium catalyst and ligand. degas->add_catalyst heat Heat the reaction to the desired temperature. add_catalyst->heat monitor Monitor reaction progress (TLC, GC/MS). heat->monitor cool Cool to room temperature. monitor->cool extract Aqueous workup and extraction with an organic solvent. cool->extract dry Dry the organic layer (e.g., with MgSO4). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography). concentrate->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[3]

A Gateway to Bioactive Molecules: Medicinal Chemistry Applications

The quest for novel therapeutics often involves the synthesis of complex organic molecules with specific biological activities. Boronic acids are essential building blocks in this endeavor, and this compound offers a strategic advantage.[1][5] The ester moiety can serve as a precursor to a carboxylic acid, a common functional group in many drugs that can participate in hydrogen bonding and salt formation, influencing pharmacokinetic and pharmacodynamic properties.

Case Study: Synthesis of α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

In the development of selective agonists for the α7 nAChR, a variety of substituted phenylboronic acids are employed in Suzuki cross-coupling reactions to construct the desired scaffolds.[6] While a direct example using this compound was not found in the immediate literature, its close analog, 2-methoxyphenyl boronic acid, has been successfully utilized.[6] The synthesis of these complex molecules often involves a multi-step sequence where the Suzuki coupling is a key bond-forming reaction. The ester functionality of our title compound would allow for the introduction of a carboxylic acid or other derivatives at a late stage of the synthesis, providing a route to a diverse library of potential drug candidates.

Drug_Discovery_Pathway Start Aryl Halide Precursor Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic_Acid This compound Boronic_Acid->Suzuki Intermediate Coupled Product with Ester Group Suzuki->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Derivatization Further Derivatization Carboxylic_Acid->Derivatization Bioactive_Molecule Bioactive Molecule Derivatization->Bioactive_Molecule

Caption: Synthetic pathway to bioactive molecules utilizing the dual functionality of the boronic acid.

Building the Future: Applications in Materials Science

The unique properties of phenylboronic acids extend into the realm of materials science, where they are used to create functional polymers and other advanced materials.[7][8] The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in the design of stimuli-responsive materials, such as those that respond to changes in pH or the presence of saccharides.[7]

Phenylboronic Acid-Containing Polymers

This compound can be incorporated into polymer chains through various polymerization techniques. The ester group provides a convenient handle for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, hydrolysis of the ester to a carboxylic acid can introduce pH-responsiveness or sites for bioconjugation.

Experimental Protocol: A General Approach to Phenylboronic Acid Polymer Synthesis

While a specific protocol for the polymerization of a monomer derived from this compound was not found, a general procedure for free radical polymerization of a vinyl-substituted phenylboronic acid monomer can be adapted.

Materials:

  • Vinylphenylboronic acid monomer (derived from this compound)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., freshly distilled methyl methacrylate)

Procedure:

  • In a round-bottom flask, dissolve the initiator in the monomer.

  • Remove oxygen from the solution by bubbling an inert gas (e.g., nitrogen or argon) through it.

  • Divide the solution into vials, ensuring to remove oxygen again before sealing.

  • Carry out the polymerization in a controlled temperature oil bath (e.g., 70 °C).

  • At desired time intervals, remove a vial and quench the reaction by cooling it in an ice bath.

  • Dilute the polymer solution with a suitable solvent (e.g., dichloromethane).

  • Precipitate the polymer by adding the solution dropwise to a stirred non-solvent (e.g., methanol).

  • Filter the precipitate, wash with the non-solvent, and dry under vacuum.[9]

Conclusion: A Strategic Choice for Synthesis

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. While its reactivity in Suzuki-Miyaura cross-coupling reactions is comparable to other substituted phenylboronic acids, its true strength lies in the synthetic opportunities presented by its ester functionality. This allows for the straightforward introduction of a carboxylic acid group, opening doors to a vast array of derivatizations crucial for drug discovery and the development of advanced materials. For researchers seeking to build complex molecules with tailored properties, this compound offers a strategic advantage, enabling efficient synthesis and diversification.

References

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Selected bioactive compounds containing boronic acid motif. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (2019). eScholarship. Retrieved January 19, 2026, from [Link]

  • Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. (2015). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • (4-Methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • POLYMER SYNTHESIS AND CHARACTERIZATION. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. (2024). MDPI. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Boronic acids as a class of compounds are known to be irritants. Therefore, (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid should be handled with care, assuming it poses similar hazards.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat when handling this compound.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]

  • Hazard Communication: Familiarize yourself with your institution's Hazard Communication Program, which should be compliant with OSHA's standards.[4]

Hazard Data Summary
Compound Name This compound
Assumed Hazards Irritating to eyes, respiratory system, and skin.[5][6][7][8]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][9]
Handling Environment Certified chemical fume hood.[2]
Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[9] Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or poured down the drain.[1][9]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[9][10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9] The label should also indicate that it is a boronic acid derivative.

  • Solid Waste Disposal: Contaminated solid materials such as gloves, weighing paper, and pipette tips should be placed in the designated sealed container for solid hazardous waste.[9]

  • Liquid Waste Disposal: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][10]

2. Decontamination of Empty Containers:

Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination.[10]

  • Initial Rinse: Rinse the empty container with a suitable solvent. Given the nature of boronic acids, a polar organic solvent such as acetone or ethanol is a reasonable choice.[2] Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [2][10]

  • Subsequent Rinses: For "acutely hazardous" or "P-list" chemicals, the EPA requires a triple rinse. While it is not confirmed if this specific boronic acid is on the P-list, adopting this as a best practice is highly recommended.[10] Collect all rinsates as hazardous waste.

  • Final Disposal of the Container: After thorough rinsing, allow the container to air dry completely in a well-ventilated area. The original label on the container should be defaced. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2][10]

3. Waste Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.[2]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Generation of Waste: - Solid Waste - Liquid Waste - Empty Containers ppe->waste_generation fume_hood->waste_generation solid_waste Solid Waste: Contaminated gloves, paper, etc. waste_generation->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound waste_generation->liquid_waste Liquid empty_containers Empty Containers waste_generation->empty_containers Container collect_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste liquid_waste->collect_liquid decontaminate Decontaminate Container empty_containers->decontaminate storage Store all hazardous waste in a designated satellite accumulation area collect_solid->storage collect_liquid->storage rinse Rinse with a suitable solvent (e.g., acetone, ethanol) decontaminate->rinse collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate dry_container Air dry the container and deface the label rinse->dry_container collect_rinsate->storage dispose_container Dispose of the clean container in the appropriate recycling stream dry_container->dispose_container pickup Arrange for hazardous waste pickup by EHS storage->pickup

Caption: A visual guide to the decision-making and procedural workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] Your institution's EHS office will have specific protocols in place to ensure compliance with these federal and any additional state or local regulations. It is imperative to adhere to these institutional guidelines.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8][14][15][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3][8][14][15][16]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4][8][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and consulting with your institution's Environmental Health and Safety office, you can ensure that you are handling this chemical waste in a safe, compliant, and responsible manner.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [https://s Lutz.user.chem.emory.edu/safety/Chemical%20Waste%20Disposal%20Guidelines.pdf]([Link] Lutz.user.chem.emory.edu/safety/Chemical%20Waste%20Disposal%20Guidelines.pdf)

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). BORIC ACID. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from [Link]

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Mastering the Safe Handling of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized reagents with confidence and precision is paramount. (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid and its derivatives are valuable building blocks in medicinal chemistry, yet their safe and effective use demands a thorough understanding of their properties and associated handling requirements. This guide provides essential, in-depth procedural information to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Skin Irritation: Direct contact may cause redness and discomfort.

  • Eye Irritation: The compound can be a serious eye irritant, potentially causing damage if not promptly addressed.

  • Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE to mitigate the risks of exposure.[1][2][3][4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects the eyes from splashes and airborne particles of the compound. A face shield offers additional protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Prevents direct skin contact with the boronic acid. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully fastened.[1]Shields the skin and personal clothing from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound outside of a certified chemical fume hood.Minimizes the inhalation of fine particles, thereby preventing respiratory tract irritation.
Footwear Closed-toe shoes.[2]Protects the feet from potential spills and falling objects in the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials and neutralizing agents should be available in the immediate vicinity.

Weighing and Dispensing the Compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Area Prepare Work Area in Fume Hood Prep->Area Ensure Safety Weigh Weigh Compound Area->Weigh Proceed with Caution Transfer Transfer to Reaction Vessel Weigh->Transfer Careful Transfer Clean Decontaminate Work Surface Transfer->Clean After Use Waste Segregate and Label Waste Clean->Waste Proper Segregation Dispose Store Waste for Pickup Waste->Dispose Safe Storage

Safe Handling Workflow for this compound.
  • Don PPE: Before handling the compound, ensure all required personal protective equipment is correctly worn.

  • Tare Container: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the required amount of this compound into the weighing vessel. Avoid creating dust. If any static is present, an anti-static gun can be utilized.

  • Record Weight: Accurately record the weight of the compound.

  • Seal Container: Promptly and securely seal the stock container of the boronic acid.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[7][8]

Waste Segregation
  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous solid waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinseate must be collected and disposed of as hazardous liquid waste.[6]

  • Secondary Wash: Wash the glassware with soap and water. A basic wash can help to convert any remaining boronic acid into a more water-soluble boronate salt, aiding in its removal. This wash water should also be collected as hazardous waste.[7]

  • Final Rinse: Rinse the glassware with deionized water and allow it to air dry completely in a well-ventilated area before reuse.

Final Disposal

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][7] Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal in accordance with local, state, and federal regulations.[7]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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